Product packaging for ML404(Cat. No.:CAS No. 1826026-00-9)

ML404

Cat. No.: B609170
CAS No.: 1826026-00-9
M. Wt: 328.75
InChI Key: IGFGYIMMNXHPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML404 (CID 72199308) is a novel, best-in-class small molecule inhibitor of the mitochondrial permeability transition pore (mtPTP), identified and optimized through the NIH Molecular Libraries Probe Production Centers Network (MLPCN) . It acts by directly targeting the pore complex, offering a distinct mechanism from indirect desensitizers like cyclosporine A . This compound demonstrates high potency, inhibiting mitochondrial swelling with an EC50 of 4.9 nM, and exhibits exceptional selectivity by perturbing mitochondrial coupling only at concentrations above 100 μM, resulting in a fold selectivity of >20,000 . A key functional measure of its efficacy is a 14.8-fold increase in the calcium retention capacity (CRC) of mitochondria at 12.5 μM, a concentration that does not affect mitochondrial respiration and appears non-toxic . This robust activity makes this compound a critical "fit-for-purpose" pharmacological tool for advancing research on mitochondrial dysfunction. Research with this compound is highly relevant for a wide variety of human diseases, including ischemia-reperfusion injury (in heart, brain, and kidney), multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington disease (HD) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1826026-00-9

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.75

IUPAC Name

N-(5-Chloro-2-methylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-10-5-6-12(18)8-14(10)19-17(22)15-9-16(23-20-15)11-3-2-4-13(21)7-11/h2-9,21H,1H3,(H,19,22)

InChI Key

IGFGYIMMNXHPFY-UHFFFAOYSA-N

SMILES

O=C(C1=NOC(C2=CC=CC(O)=C2)=C1)NC3=CC(Cl)=CC=C3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML404;  ML-404;  ML 404; 

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ML404, a Potent Inhibitor of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML404 is a highly potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death. Developed through the National Institutes of Health (NIH) Molecular Libraries Program, this compound, a diarylisoxazole-3-carboxamide, demonstrates nanomolar efficacy in preventing mitochondrial swelling, a hallmark of mtPTP opening. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative potency, detailed experimental protocols for its characterization, and its position within the broader signaling pathways of mitochondrial-mediated cell death.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of this compound is the inhibition of the mitochondrial permeability transition pore (mtPTP). The mtPTP is a multi-protein complex located in the inner mitochondrial membrane that, under conditions of cellular stress such as high calcium levels and oxidative stress, undergoes a conformational change to form a non-specific pore.[1][2] The opening of this pore leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2]

This compound has been shown to be a best-in-class inhibitor of the mtPTP.[3] While the precise molecular binding partner of this compound within the mtPTP complex has not been definitively elucidated in the public literature, its activity is characterized by its potent inhibition of calcium-induced mitochondrial swelling and its ability to increase the calcium retention capacity of mitochondria.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.

AssayParameterThis compound ValueReference
Mitochondrial Swelling AssayEC504.9 nM--INVALID-LINK--[3]
Calcium Retention Capacity (CRC) AssayFold Increase14.8-fold at 12.5 µM--INVALID-LINK--[3]
Rhodamine 123 Uptake Assay (Counterscreen)EC50> 100 µM--INVALID-LINK--[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Mitochondrial Swelling Assay

This assay measures the ability of a compound to prevent the swelling of isolated mitochondria induced by a calcium challenge, which is a direct consequence of mtPTP opening.

1. Isolation of Mitochondria:

  • Murine liver mitochondria are isolated by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.

  • The final mitochondrial pellet is resuspended in an assay buffer.

2. Assay Procedure:

  • Isolated mitochondria (0.5 mg/mL) are pre-incubated with varying concentrations of this compound or vehicle control in a swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 µM rotenone, and 1 µg/mL oligomycin).

  • Mitochondrial swelling is initiated by the addition of 200 µM CaCl2.

  • The change in light scattering (absorbance) at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • The extent of inhibition is calculated relative to the vehicle control, and the EC50 is determined from the dose-response curve.

Calcium Retention Capacity (CRC) Assay

This assay quantifies the amount of calcium that mitochondria can sequester before the mtPTP opens. Inhibitors of the mtPTP will increase the calcium retention capacity.

1. Isolation of Mitochondria:

  • Mitochondria are isolated as described for the mitochondrial swelling assay.

2. Assay Procedure:

  • Isolated mitochondria (0.5 mg/mL) are incubated in a buffer containing 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, 2 µM rotenone, and 1 µg/mL oligomycin.

  • The extramitochondrial calcium concentration is monitored using the fluorescent calcium indicator Calcium Green 5N.

  • Successive pulses of a known concentration of CaCl2 (e.g., 10 µM) are added to the mitochondrial suspension.

  • After each pulse, mitochondria take up the calcium, causing a decrease in the fluorescence of Calcium Green 5N.

  • The opening of the mtPTP is indicated by a large, spontaneous release of calcium back into the medium, resulting in a sharp increase in fluorescence.

  • The total amount of calcium taken up before pore opening is calculated to determine the CRC. The fold increase in CRC in the presence of this compound is compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of mtPTP-mediated cell death and the experimental workflow for characterizing this compound.

G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cellular Response stress ↑ [Ca²⁺]cytosol ↑ Oxidative Stress mito_ca ↑ [Ca²⁺]matrix stress->mito_ca mtptp mtPTP mito_ca->mtptp Activates imm_potential ΔΨm Dissipation mtptp->imm_potential release Release of Pro-apoptotic Factors (e.g., Cytochrome c) mtptp->release This compound This compound This compound->mtptp Inhibits cypd Cyclophilin D cypd->mtptp Sensitizes swelling Mitochondrial Swelling imm_potential->swelling caspases Caspase Activation release->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of mtPTP-mediated apoptosis and the inhibitory action of this compound.

G cluster_0 Compound Screening & Optimization cluster_1 In Vitro Characterization cluster_2 Mechanism of Action Elucidation hts High-Throughput Screen (Mitochondrial Swelling Assay) sar Structure-Activity Relationship (Diarylisoxazole-3-carboxamides) hts->sar This compound Lead Compound: this compound sar->this compound mito_swell Mitochondrial Swelling Assay (EC₅₀ Determination) This compound->mito_swell crc_assay Calcium Retention Capacity (CRC) Assay This compound->crc_assay counterscreen Counterscreening (Rhodamine 123 Uptake) This compound->counterscreen target_id Target Identification (mtPTP Complex) mito_swell->target_id crc_assay->target_id counterscreen->target_id pathway Pathway Analysis target_id->pathway

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the mitochondrial permeability transition pore. Its mechanism of action has been thoroughly characterized through in vitro assays that demonstrate its ability to prevent mitochondrial swelling and increase mitochondrial calcium retention capacity at nanomolar concentrations. As a well-characterized chemical probe, this compound serves as a valuable tool for researchers investigating the role of the mtPTP in various disease states and represents a promising starting point for the development of novel therapeutics targeting mitochondrial dysfunction. Further studies are warranted to identify the precise molecular target of this compound within the mtPTP complex and to evaluate its efficacy in in vivo models of diseases implicated in mtPTP dysregulation.

References

An In-depth Technical Guide to the Chemical Structure and Activity of ML404

Author: BenchChem Technical Support Team. Date: November 2025

A Potent Inhibitor of the Mitochondrial Permeability Transition Pore

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ML404, a potent inhibitor of the mitochondrial permeability transition pore (mtPTP). This document is intended for researchers, scientists, and drug development professionals working in the fields of mitochondrial biology, cell death, and neurodegenerative diseases.

Chemical Structure and Properties

This compound is a small molecule belonging to the diarylisoxazole-3-carboxamide class of compounds. Its chemical identity is well-defined, with the following key identifiers:

PropertyValue
IUPAC Name N-(2-chloro-3-methylphenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide
Chemical Formula C₁₇H₁₃ClN₂O₃
Molecular Weight 328.75 g/mol
CAS Number 1826026-00-9
SMILES String O=C(NC1=CC(Cl)=CC=C1C)C2=NOC(C3=CC=CC(O)=C3)=C2

Biological Activity

This compound is a highly potent inhibitor of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death. The opening of the mtPTP is implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and muscular dystrophies.

The primary biological activity of this compound is the inhibition of mitochondrial swelling, a hallmark of mtPTP opening. It exhibits a half-maximal effective concentration (EC₅₀) of 4.9 nM in suppressing calcium-induced mitochondrial swelling.[1] A key advantage of this compound is its selectivity; it only disrupts mitochondrial coupling at concentrations exceeding 100 μM, indicating a wide therapeutic window.[1]

Quantitative Data on Biological Activity
ParameterValueReference
Mitochondrial Swelling Inhibition (EC₅₀) 4.9 nM[1]
Mitochondrial Coupling Disruption > 100 μM[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Mitochondrial Swelling Assay

This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume.

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., mouse liver) using differential centrifugation.

  • Assay Buffer: Resuspend the isolated mitochondria in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4).

  • Compound Incubation: Pre-incubate the mitochondrial suspension with varying concentrations of this compound or vehicle control.

  • Induction of Swelling: Induce mitochondrial swelling by adding a calcium pulse (e.g., 200 μM CaCl₂).

  • Measurement: Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. The rate of absorbance decrease is proportional to the rate of mitochondrial swelling.

  • Data Analysis: Calculate the EC₅₀ value by plotting the rate of swelling against the concentration of this compound.

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester and retain calcium before the induction of mtPTP opening.

  • Mitochondria Isolation: Isolate mitochondria as described above.

  • Assay Buffer: Resuspend mitochondria in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).

  • Compound Incubation: Pre-incubate the mitochondrial suspension with this compound or vehicle control.

  • Calcium Pulses: Add sequential pulses of a known concentration of CaCl₂ to the mitochondrial suspension.

  • Measurement: Monitor the fluorescence of the calcium indicator. A sharp increase in fluorescence indicates the release of calcium from the mitochondria due to mtPTP opening.

  • Data Analysis: The total amount of calcium taken up by the mitochondria before pore opening is defined as the calcium retention capacity.

Signaling Pathway and Mechanism of Action

This compound is believed to directly inhibit the mtPTP, preventing its opening in response to stimuli such as high calcium and oxidative stress. The precise molecular target of this compound on the mtPTP complex is still under investigation, but it is thought to act independently of cyclophilin D, a known regulator of the pore.

ML404_Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane mtPTP Mitochondrial Permeability Transition Pore (mtPTP) Pore_Opening mtPTP Opening mtPTP->Pore_Opening Leads to Ca_Stress High [Ca²⁺] / Oxidative Stress Ca_Stress->mtPTP Induces This compound This compound This compound->mtPTP Inhibits Downstream ΔΨm Collapse Mitochondrial Swelling Cell Death Pore_Opening->Downstream Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow A Primary Screen: Mitochondrial Swelling Assay B Dose-Response Analysis (EC₅₀ Determination) A->B C Secondary Assay: Calcium Retention Capacity B->C D Selectivity Assay: Mitochondrial Membrane Potential C->D E Lead Compound Identification D->E

References

The Role of ML404 in Preventing Mitochondrial Swelling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent mitochondrial permeability transition pore (mPTP) inhibitor, ML404. It details the compound's efficacy in preventing mitochondrial swelling, outlines the experimental protocols for its evaluation, and presents its mechanism of action based on current research.

Introduction to Mitochondrial Swelling and the mPTP

Mitochondria are central to cellular energy production and survival. Under pathological conditions such as excessive intracellular calcium (Ca²⁺) and oxidative stress, a non-specific, high-conductance channel in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (mPTP), can open.[1][2] This event, termed the mitochondrial permeability transition (MPT), leads to the equilibration of small solutes across the inner membrane, causing a collapse of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, and osmotic swelling of the mitochondrial matrix.[3][4] This swelling can ultimately lead to the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors, culminating in cell death.[3] Consequently, the mPTP is a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, muscular dystrophies, and ischemia-reperfusion injury.[3][4]

This compound has emerged as a highly potent, picomolar inhibitor of the mPTP, demonstrating significant promise in preventing mitochondrial swelling and subsequent cell death.[3] This guide will explore the technical details of its function and evaluation.

Quantitative Efficacy of this compound

This compound, also identified as compound 60 in the diarylisoxazole-3-carboxamide series, exhibits exceptional potency in inhibiting mitochondrial swelling and enhancing the calcium retention capacity of mitochondria.[3] The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: Inhibition of Mitochondrial Swelling by this compound and Related Compounds

CompoundEC₅₀ for Mitochondrial Swelling Inhibition (nM)
This compound (Compound 60) 4.9
Compound 1 (Initial Hit)< 390
Cyclosporin A (Reference)18

Data sourced from Roy S, et al. (2015).[3]

Table 2: Effect of this compound on Mitochondrial Calcium Retention Capacity (CRC)

CompoundConcentration (nM)CRC Ratio (Compound/Solvent)
This compound (Compound 60) 1003.5
Compound 1 (Initial Hit)10001.5
Cyclosporin A (Reference)10002.0

The CRC ratio indicates the fold-increase in the amount of Ca²⁺ that mitochondria can sequester before mPTP opening, compared to a vehicle control. Data sourced from Roy S, et al. (2015).[3]

Table 3: Specificity of this compound Action

AssayCompoundEC₅₀ (µM)
Rhodamine 123 Uptake (ΔΨm)This compound (Compound 60) > 100
Respiratory Control Ratio (RCR)This compound (Compound 60) No significant effect at 10 µM

These data indicate that this compound does not disrupt the mitochondrial membrane potential or normal mitochondrial respiration at concentrations significantly higher than its effective dose for mPTP inhibition, highlighting its specificity. Data sourced from Roy S, et al. (2015).[3]

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the mitochondrial permeability transition pore. While the exact molecular composition of the mPTP is still under investigation, it is understood to be a multi-protein complex. This compound's mechanism is independent of Cyclophilin D (CypD), a key regulator of the mPTP and the target of the well-known inhibitor Cyclosporin A.[2] This suggests that this compound interacts with other core components of the pore, such as the adenine nucleotide translocase (ANT) or the phosphate carrier, or an as-yet-unidentified protein, to prevent its opening.

ML404_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_imm Inner Mitochondrial Membrane Ca_matrix Ca²⁺ Swelling Mitochondrial Swelling & Cell Death Ca_matrix->Swelling mPTP mPTP Complex mPTP->Ca_matrix Influx Ca_cyto Cytosolic Ca²⁺ Ca_cyto->mPTP Induces opening ROS Oxidative Stress ROS->mPTP Induces opening This compound This compound This compound->mPTP Inhibits

Signaling pathway of this compound-mediated mPTP inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound's function.

Isolation of Mouse Liver Mitochondria
  • Animal Euthanasia and Tissue Collection: Euthanize a mouse according to approved animal welfare protocols. Immediately excise the liver and place it in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Homogenization: Mince the liver tissue and homogenize it in fresh, ice-cold isolation buffer using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer without EGTA.

    • Repeat the 10,000 x g centrifugation step.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without EGTA. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which is indicative of mitochondrial swelling due to water influx.[5]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 125 mM KCl

    • 10 mM Tris-HCl, pH 7.4

    • 2 mM K₂HPO₄

    • 5 mM succinate (respiratory substrate)

    • 1 µM rotenone (to inhibit Complex I)

  • Mitochondria and Compound Addition: Add isolated mitochondria to a final concentration of 0.5 mg/mL. Add this compound or the vehicle control (DMSO) at the desired concentrations and incubate for 1 minute at room temperature.

  • Initiation of Swelling: Initiate mitochondrial swelling by adding a pulse of CaCl₂ (e.g., 200 µM).

  • Data Acquisition: Immediately begin monitoring the absorbance at 540 nm (A₅₄₀) every 30 seconds for 10-15 minutes using a spectrophotometer. A decrease in A₅₄₀ signifies swelling. The EC₅₀ is calculated from the dose-response curve of the rate or extent of swelling inhibition.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens, using a fluorescent Ca²⁺ indicator.[6]

  • Reaction Mixture Preparation: In a fluorometer cuvette with continuous stirring, prepare a reaction buffer containing:

    • 125 mM KCl

    • 10 mM Tris-HCl, pH 7.4

    • 2 mM K₂HPO₄

    • 5 mM succinate

    • 1 µM rotenone

    • 0.5 µM Calcium Green 5N (fluorescent Ca²⁺ indicator)

  • Mitochondria and Compound Addition: Add isolated mitochondria (0.5 mg/mL) and the test compound (this compound or vehicle).

  • Calcium Titration: After a baseline fluorescence reading is established, add sequential pulses of a known concentration of CaCl₂ (e.g., 10 µM) every 60 seconds.

  • Data Acquisition: Monitor the fluorescence of Calcium Green 5N (excitation ~506 nm, emission ~531 nm). After each Ca²⁺ pulse, mitochondria will sequester the Ca²⁺, causing a decrease in fluorescence. When the mPTP opens, a large, sustained release of Ca²⁺ from the mitochondria will cause a sharp and irreversible increase in fluorescence.

  • Analysis: The CRC is calculated as the total amount of Ca²⁺ added before the large, sustained fluorescence increase occurs. The CRC ratio is determined by dividing the CRC in the presence of the compound by the CRC in the presence of the vehicle.[7]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: Euthanize Mouse & Excise Liver homogenize Homogenize Liver in Isolation Buffer start->homogenize centrifuge1 Centrifuge @ 600g, 10 min homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge @ 10,000g, 10 min supernatant1->centrifuge2 pellet Resuspend Mitochondrial Pellet centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay isolated_mito Isolated Mitochondria protein_assay->isolated_mito swelling_assay Mitochondrial Swelling Assay isolated_mito->swelling_assay crc_assay Calcium Retention Capacity (CRC) Assay isolated_mito->crc_assay specificity_assays Specificity Assays (e.g., ΔΨm, RCR) isolated_mito->specificity_assays ec50 Calculate EC₅₀ for Swelling Inhibition swelling_assay->ec50 crc_ratio Calculate CRC Ratio crc_assay->crc_ratio specificity_data Evaluate Specificity specificity_assays->specificity_data

Workflow for the evaluation of mPTP inhibitors.

Logical_Relationship pathological_stimuli Pathological Stimuli (e.g., High Ca²⁺, Oxidative Stress) mptp_opening mPTP Opening pathological_stimuli->mptp_opening membrane_potential_collapse ΔΨm Collapse mptp_opening->membrane_potential_collapse swelling Mitochondrial Swelling mptp_opening->swelling atp_depletion ATP Depletion mptp_opening->atp_depletion This compound This compound This compound->mptp_opening cell_death Cell Death membrane_potential_collapse->cell_death swelling->cell_death atp_depletion->cell_death

Logical flow from pathological stimuli to cell death.

Conclusion

This compound is a potent and specific inhibitor of the mitochondrial permeability transition pore, effectively preventing mitochondrial swelling and enhancing calcium retention capacity at nanomolar concentrations. Its mechanism, which is distinct from that of Cyclosporin A, presents a valuable tool for research into mPTP-mediated pathologies and a promising scaffold for the development of novel therapeutics. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the study of this compound and other potential mPTP inhibitors.

References

Foundational Research on RTA 404 and Cellular Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides an in-depth analysis of the core research surrounding RTA 404 and its effects on cellular apoptosis, tailored for researchers, scientists, and drug development professionals.

RTA 404: An Inducer of Apoptosis in Glioblastoma Multiforme

RTA 404 is a trifluoroethyl-amide derivative of CDDO and is recognized as an activator of the Nrf2/ARE pathway. Research has demonstrated its efficacy in inhibiting proliferation and inducing apoptosis in glioma cells.[1] An in vitro study on GBM8401 cell lines revealed that RTA 404 significantly inhibited cell proliferation and induced apoptosis.[1]

The mechanism of action involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1] Furthermore, treatment with RTA 404 resulted in an accumulation of cells in the G2/M phase of the cell cycle, suggesting an additional mechanism of cell cycle arrest.[1]

The following table summarizes the key quantitative findings from the study of RTA 404's effect on GBM8401 cells.

ParameterObservationCell LineReference
Cell Proliferation Significantly inhibitedGBM8401[1]
Apoptosis InducedGBM8401[1]
Cell Cycle Accumulation of G2/M-phase cellsGBM8401[1]
Protein Expression Decrease in cyclinB1/CDK1 complex-[1]

Detailed methodologies for the key experiments are outlined below:

  • Cell Culture and Treatment: GBM8401 cell lines were cultured under standard conditions and treated with RTA 404.

  • Apoptosis Analysis: Apoptosis was assessed using flow cytometry to analyze DNA content and changes in the plasma membrane, such as the translocation of phosphatidylserine.[1]

  • Cell Cycle Analysis: Flow cytometry was used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

  • Western Blot Analysis: Protein expression levels, specifically of the cyclinB1/CDK1 complex, were analyzed by Western blot to investigate the mechanism of G2/M phase arrest.[1]

The following diagrams illustrate the proposed signaling pathway for RTA 404-induced apoptosis and the general experimental workflow.

RTA404_Apoptosis_Pathway RTA404 RTA 404 Mito Mitochondrial Membrane Potential Change RTA404->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Culture GBM8401 Cell Culture Treatment RTA 404 Treatment Culture->Treatment Flow Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western HT7_Antagonist_Apoptosis_Pathway Antagonist 5-HT7 Receptor Antagonist HT7R 5-HT7 Receptor Antagonist->HT7R Casp9 Caspase-9 Antagonist->Casp9 Upregulation Casp3 Caspase-3 Antagonist->Casp3 Upregulation BAX BAX Antagonist->BAX Upregulation Proliferation Cell Proliferation HT7R->Proliferation Inhibition Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BAX->Casp3

References

The Therapeutic Potential of ML404 in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing unmet medical need. A key pathological feature in many of these disorders is neuronal hyperexcitability and subsequent excitotoxicity, which contribute to progressive neuronal loss. Modulating neuronal excitability through ion channels presents a promising therapeutic strategy. This technical guide explores the therapeutic potential of ML404 (also known as ML297), a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By activating these channels, this compound promotes potassium efflux, leading to neuronal hyperpolarization and a reduction in excitability. This guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways, offering a comprehensive resource for researchers in the field of neurodegenerative disease drug discovery.

Introduction to this compound and its Target: The GIRK Channel

This compound is a small molecule that has been identified as a potent and selective activator of GIRK channels.[1] GIRK channels are a family of inwardly rectifying potassium channels that are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability.[2][3] They are downstream effectors of various G-protein-coupled receptors (GPCRs), including those for major neurotransmitters like acetylcholine (muscarinic M2 receptors), GABA (GABA-B receptors), dopamine (D2 receptors), and adenosine (A1 receptors).[2][4]

Upon GPCR activation by an agonist, the associated heterotrimeric G-protein (typically of the Gi/o family) dissociates, releasing the Gβγ subunit complex. This Gβγ complex then directly binds to the GIRK channel, causing it to open and allow the efflux of potassium ions down their electrochemical gradient. This outward potassium current hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.[3] By directly activating GIRK channels, this compound mimics this natural inhibitory mechanism, offering a potential therapeutic avenue to dampen neuronal hyperexcitability in neurodegenerative conditions.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Type GIRK Subtype Reference
EC50 160 nMThallium Flux AssayGIRK1/2[1]
Efficacy 122.6%Thallium Flux AssayGIRK1/2[1]
EC50 540 nMVoltage-Clamp ElectrophysiologyGIRK1/2[1]
Efficacy 94.5%Voltage-Clamp ElectrophysiologyGIRK1/2[1]
Selectivity ~8-fold vs. GIRK1/4--[1]
Activity at other channels No activity at GIRK2/3, Kir2.1, Kv7.4, hERGProfiling Assays (at 10 µM)-[1]
CNS Exposure Brain:Plasma ratio of 0.3 (oral dosing at 10 mg/kg)In vivo DMPK-[1]

Table 1: In Vitro Potency and Selectivity of this compound

Signaling Pathway of this compound-Mediated Neuroprotection

The proposed mechanism of this compound's neuroprotective action is centered on its ability to directly activate GIRK channels, leading to neuronal hyperpolarization and a reduction in excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases where neuronal hyperexcitability is a contributing factor to cell death. For instance, amyloid-β, a key pathological hallmark of Alzheimer's disease, has been shown to upregulate the surface expression and activity of GIRK channels, leading to potassium efflux and subsequent neuronal degeneration.[5] While this may seem counterintuitive, the chronic and excessive activation of GIRK channels in a pathological context could lead to a detrimental loss of potassium homeostasis, ultimately contributing to apoptosis.

This compound, as a modulator of GIRK activity, could potentially restore a more physiological level of neuronal inhibition, thereby preventing the cascade of events leading to cell death.

ML404_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GIRK GIRK Channel (GIRK1/2) This compound->GIRK Direct Activation K_ion K+ Efflux GIRK->K_ion Opens Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Neuroprotection Neuroprotection (Reduced Apoptosis) ReducedExcitability->Neuroprotection

This compound directly activates GIRK channels, leading to neuroprotection.

Experimental Protocols

The therapeutic potential of this compound can be evaluated using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Characterization of this compound Activity

4.1.1. Thallium Flux Assay for GIRK Channel Activation

This assay provides a high-throughput method to assess the activity of GIRK channels by measuring the influx of thallium ions (Tl+), a surrogate for K+, through the channel.

  • Cell Line: HEK293 cells stably co-expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

  • Reagents:

    • FluxOR™ Thallium Detection Kit (or similar).

    • This compound at various concentrations.

    • Positive control (e.g., a known GIRK activator).

    • Negative control (vehicle).

  • Protocol:

    • Plate the HEK293-GIRK cells in a 96-well or 384-well plate and culture overnight.

    • Load the cells with the FluxOR™ dye, a fluorescent indicator that is sensitive to Tl+.

    • Prepare a plate with different concentrations of this compound.

    • Simultaneously add the this compound compound plate and a thallium-containing stimulus buffer to the cell plate using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Measure the increase in fluorescence over time as Tl+ enters the cells through the activated GIRK channels.

    • Calculate the EC50 value by plotting the fluorescence intensity against the concentration of this compound.

4.1.2. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through GIRK channels in response to this compound.

  • Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing GIRK channels.

  • Reagents:

    • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

    • This compound at various concentrations.

  • Protocol:

    • Establish a whole-cell patch-clamp configuration on a single neuron.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage ramps or steps to elicit GIRK currents.

    • Perfuse the cell with the extracellular solution containing different concentrations of this compound.

    • Record the changes in the inward and outward currents.

    • Construct a dose-response curve to determine the EC50 of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_neuroprotection Neuroprotection Assays cluster_invivo In Vivo Validation Thallium_Flux Thallium Flux Assay (Potency - EC50) Patch_Clamp Whole-Cell Patch Clamp (Mechanism & Potency) Cytotoxicity Cytotoxicity Assays (LDH, MTT) Neuronal_Culture Primary Neuronal Cultures (e.g., Cortical, Hippocampal) Neurotoxic_Insult Induce Neurotoxicity (e.g., Amyloid-β, Glutamate) Neuronal_Culture->Neurotoxic_Insult ML404_Treatment Treatment with this compound Neurotoxic_Insult->ML404_Treatment Apoptosis_Assay Assess Neuronal Viability (TUNEL, Cell Counting) ML404_Treatment->Apoptosis_Assay Animal_Model Animal Model of Neurodegeneration (e.g., 5xFAD mice for AD) ML404_Admin This compound Administration (e.g., Oral Gavage) Animal_Model->ML404_Admin Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) ML404_Admin->Behavioral_Tests Histology Post-mortem Brain Analysis (e.g., Plaque load, Neuronal loss) Behavioral_Tests->Histology

A logical workflow for evaluating the therapeutic potential of this compound.
Assessment of Neuroprotective Efficacy

4.2.1. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[2][4][6]

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Reagents:

    • Neurotoxic agent (e.g., oligomeric amyloid-β (1-42) at 10 µM).[7]

    • This compound at various concentrations.

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Plate neurons and allow them to adhere and differentiate.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent.

    • After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the kit manufacturer's instructions.

    • Calculate the percentage of neuroprotection conferred by this compound relative to the vehicle-treated control.

4.2.2. TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[3][8]

  • Cell Culture and Treatment: As described for the LDH assay.

  • Reagents:

    • TUNEL assay kit (e.g., with FITC-labeled dUTP).

    • Nuclear counterstain (e.g., DAPI).

  • Protocol:

    • After treatment, fix the cells with paraformaldehyde.

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Perform the TUNEL staining according to the kit protocol, which involves incubating the cells with TdT enzyme and labeled nucleotides.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using fluorescence microscopy.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic lead for the treatment of neurodegenerative diseases. Its well-defined mechanism of action as a potent and selective GIRK channel activator provides a strong rationale for its development. The experimental protocols outlined in this guide offer a framework for further investigation into its neuroprotective effects.

Future studies should focus on evaluating the efficacy of this compound in various preclinical animal models of neurodegeneration. It will be crucial to assess its ability to not only prevent neuronal loss but also to improve cognitive and motor deficits. Furthermore, a deeper understanding of the downstream signaling consequences of sustained GIRK channel activation by this compound in a diseased state is warranted to fully elucidate its therapeutic potential and ensure a favorable safety profile. The continued exploration of this compound and other GIRK channel modulators holds significant promise for the development of novel and effective therapies for a range of devastating neurological disorders.

References

ML404: A Potent Modulator of Mitochondrial Calcium Retention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML404, a potent small molecule inhibitor of the mitochondrial permeability transition pore (mtPTP). It details the effects of this compound on mitochondrial calcium retention, presents quantitative data, outlines key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting mitochondrial calcium homeostasis.

Introduction to Mitochondrial Calcium and the Permeability Transition Pore

Mitochondria are essential organelles that not only serve as the primary sites of cellular energy production but also play a critical role in calcium signaling. The controlled uptake and release of calcium ions (Ca²⁺) by mitochondria are vital for various cellular processes. However, under pathological conditions, excessive mitochondrial Ca²⁺ accumulation can trigger the opening of a large, non-selective channel in the inner mitochondrial membrane known as the mitochondrial permeability transition pore (mtPTP).

Persistent opening of the mtPTP leads to the dissipation of the mitochondrial membrane potential, uncontrolled release of Ca²⁺ and other solutes, mitochondrial swelling, and ultimately, cell death.[1] This process is implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and muscular dystrophies.[1][2] Consequently, the mtPTP has emerged as a promising therapeutic target for conditions associated with mitochondrial dysfunction.

This compound: A Novel Inhibitor of the Mitochondrial Permeability Transition Pore

This compound (also referred to as Compound 38) is a diarylisoxazole-3-carboxamide derivative identified through high-throughput screening as a potent inhibitor of the mtPTP.[2][3][4] It belongs to a class of compounds developed to prevent the pathological opening of the pore.

Mechanism of Action

This compound exerts its primary effect by inhibiting the opening of the mitochondrial permeability transition pore.[2] By preventing the formation or stabilization of the open state of the mtPTP, this compound helps to maintain the integrity of the inner mitochondrial membrane, even in the presence of high intramitochondrial calcium concentrations. This inhibition of the mtPTP directly translates to an increased capacity of the mitochondria to retain calcium.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

ML404_Mechanism cluster_0 Mitochondrion MCU MCU Ca_Matrix Matrix Ca²⁺ MCU->Ca_Matrix Ca²⁺ Uptake mtPTP mtPTP Ca_Matrix->mtPTP High Ca²⁺ Induces Opening Swelling Mitochondrial Swelling mtPTP->Swelling Pore Opening Leads to Cell_Death Cell Death Swelling->Cell_Death This compound This compound This compound->mtPTP Inhibits Cytosolic_Ca Cytosolic Ca²⁺ Cytosolic_Ca->MCU

Figure 1: Proposed mechanism of this compound action on the mtPTP.

Quantitative Effects of this compound on Mitochondrial Function

The efficacy of this compound as an mtPTP inhibitor has been quantified through various in vitro assays. The key parameters measured are its ability to prevent mitochondrial swelling and to increase the calcium retention capacity of mitochondria.

CompoundParameterValueReference
This compoundEC₅₀ (Mitochondrial Swelling Inhibition)4.9 nM[2][4]
This compoundAdverse Effect (Mitochondrial Coupling Disruption)> 100 µM[2][4]
This compoundCalcium Retention Capacity (CRC) Increase14.8-fold at 12.5 µM[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on mitochondrial calcium retention and mtPTP opening. These protocols are based on the methods described in the primary literature.[3][5]

Mitochondrial Swelling Assay

This assay measures the change in light absorbance of a mitochondrial suspension to determine the extent of mitochondrial swelling, which is indicative of mtPTP opening.

Objective: To determine the concentration-dependent inhibition of Ca²⁺-induced mitochondrial swelling by this compound.

Materials:

  • Isolated mitochondria (e.g., from mouse liver)

  • Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM succinate, 2 µM rotenone, pH 7.4)

  • CaCl₂ solution

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the isolated mitochondria in the Swelling Buffer to a final concentration of approximately 0.5 mg/mL.

  • Aliquot the mitochondrial suspension into cuvettes.

  • Add varying concentrations of this compound (or vehicle control, DMSO) to the cuvettes and incubate for a short period (e.g., 1-2 minutes) at room temperature.

  • Initiate the swelling by adding a bolus of CaCl₂ (e.g., 50-100 µM final concentration).

  • Immediately begin monitoring the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • Plot the rate of swelling (change in absorbance over time) against the concentration of this compound to determine the EC₅₀ value.

The workflow for the mitochondrial swelling assay is depicted in the following diagram:

Swelling_Assay_Workflow Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Resuspend Resuspend in Swelling Buffer Isolate_Mito->Resuspend Aliquot Aliquot into Cuvettes Resuspend->Aliquot Add_this compound Add this compound or Vehicle Aliquot->Add_this compound Add_Ca Induce Swelling with CaCl₂ Add_this compound->Add_Ca Measure_Abs Measure Absorbance at 540 nm Add_Ca->Measure_Abs Analyze Analyze Data (EC₅₀) Measure_Abs->Analyze End End Analyze->End

Figure 2: Workflow for the mitochondrial swelling assay.
Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester and retain calcium before the opening of the mtPTP.

Objective: To quantify the increase in mitochondrial calcium retention capacity in the presence of this compound.

Materials:

  • Isolated mitochondria

  • CRC Buffer (e.g., 250 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 µM EGTA-Tris, pH 7.4)

  • Calcium Green-5N fluorescent dye

  • CaCl₂ solution

  • This compound stock solution (in DMSO)

  • Fluorometer with appropriate excitation and emission wavelengths for Calcium Green-5N

Procedure:

  • Isolate mitochondria as described for the swelling assay.

  • Resuspend the mitochondria in CRC Buffer to a final concentration of approximately 1 mg/mL.

  • Add Calcium Green-5N to the mitochondrial suspension to a final concentration that allows for sensitive detection of extramitochondrial Ca²⁺.

  • Place the suspension in a fluorometer cuvette with constant stirring.

  • Add this compound or vehicle control (DMSO) and incubate for 1-2 minutes.

  • Begin recording the fluorescence signal.

  • Add sequential pulses of a known concentration of CaCl₂ (e.g., 10-20 nmol) every 60-90 seconds.

  • After each Ca²⁺ pulse, the fluorescence will initially increase and then decrease as the mitochondria take up the calcium.

  • Continue adding Ca²⁺ pulses until the mitochondria can no longer sequester the added calcium, indicated by a large, sustained increase in fluorescence. This point signifies the opening of the mtPTP.

  • Calculate the total amount of Ca²⁺ taken up by the mitochondria before pore opening to determine the calcium retention capacity.

  • Compare the CRC of this compound-treated mitochondria to the vehicle control.

The logical relationship in the CRC assay is visualized below:

CRC_Assay_Logic cluster_1 Experimental Steps Add_Ca_Pulse Add Ca²⁺ Pulse Mito_Uptake Mitochondria Take Up Ca²⁺ Add_Ca_Pulse->Mito_Uptake Fluo_Decrease Fluorescence Decreases Mito_Uptake->Fluo_Decrease Repeat Repeat Fluo_Decrease->Repeat Repeat->Add_Ca_Pulse CRC not reached mtPTP_Open mtPTP Opens Repeat->mtPTP_Open CRC reached Fluo_Increase Sustained Fluorescence Increase mtPTP_Open->Fluo_Increase Calculate_CRC Calculate Total Ca²⁺ (CRC) Fluo_Increase->Calculate_CRC

Figure 3: Logical flow of the calcium retention capacity assay.

Conclusion

This compound is a highly potent inhibitor of the mitochondrial permeability transition pore. By preventing the opening of the mtPTP, this compound significantly enhances the capacity of mitochondria to retain calcium, thereby protecting cells from Ca²⁺-induced mitochondrial dysfunction and subsequent cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in a variety of disease models. The continued exploration of mtPTP inhibitors like this compound holds great promise for the development of novel treatments for a range of debilitating human pathologies.

References

ML404: A Preclinical Candidate for Attenuating Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury cascade is a significant contributor to morbidity and mortality in a range of pathologies, including myocardial infarction and stroke. A key event in the progression of IRI is the opening of the mitochondrial permeability transition pore (mtPTP), a non-selective channel in the inner mitochondrial membrane. The sustained opening of the mtPTP leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately culminating in cell death.

ML404 (also known as Compound 38) has been identified as a potent, novel inhibitor of the mtPTP. This technical guide summarizes the preliminary data on this compound, its mechanism of action, and provides a hypothetical framework for its investigation in preclinical models of ischemia-reperfusion injury.

Core Compound Characteristics and Mechanism of Action

This compound is a small molecule that inhibits the mtPTP. Its primary mechanism is believed to be the prevention of the conformational changes in mitochondrial inner membrane proteins that lead to pore formation, particularly under conditions of high mitochondrial calcium and oxidative stress, which are hallmarks of reperfusion injury.

Quantitative Data on this compound Activity

The following table summarizes the key in vitro quantitative data for this compound based on the initial compound screening reports.

ParameterValueAssay ConditionSource
EC50 (Mitochondrial Swelling Inhibition) 4.9 nMCalcium-induced swelling in isolated mouse liver mitochondriaNIH Probe Report
Mitochondrial Coupling Disruption > 100 µMRhodamine 123 uptake in isolated mouse liver mitochondriaNIH Probe Report
Calcium Retention Capacity (CRC) Enhancement 14.8-fold increaseIsolated mouse liver mitochondriaNIH Probe Report
Concentration for CRC Enhancement 12.5 µMIsolated mouse liver mitochondriaNIH Probe Report

Proposed Signaling Pathway of this compound in Ischemia-Reperfusion Injury

The following diagram illustrates the central role of the mitochondrion in ischemia-reperfusion injury and the proposed point of intervention for this compound. During ischemia, anaerobic metabolism leads to intracellular acidosis. Upon reperfusion, the rapid reintroduction of oxygen and normalization of pH triggers a burst of reactive oxygen species (ROS) and a massive influx of calcium into the mitochondria. This calcium overload and oxidative stress are the primary triggers for the opening of the mtPTP. This compound is hypothesized to directly inhibit the opening of this pore, thereby preventing the downstream consequences of mitochondrial dysfunction and cell death.

G cluster_1 Reperfusion Phase ATP_Depletion ATP Depletion Ion_Pump_Failure Ion Pump Failure ATP_Depletion->Ion_Pump_Failure Anaerobic_Metabolism Anaerobic Metabolism ATP_Depletion->Anaerobic_Metabolism Intracellular_Ca_Increase Intracellular Ca²⁺ ↑ Ion_Pump_Failure->Intracellular_Ca_Increase Mitochondrial_Ca_Overload Mitochondrial Ca²⁺ Overload Intracellular_Ca_Increase->Mitochondrial_Ca_Overload Intracellular_Acidosis Intracellular Acidosis Anaerobic_Metabolism->Intracellular_Acidosis Reoxygenation Reoxygenation ROS_Burst ROS Burst Reoxygenation->ROS_Burst mtPTP_Opening mtPTP Opening ROS_Burst->mtPTP_Opening Mitochondrial_Ca_Overload->mtPTP_Opening Cell_Death Apoptosis & Necrosis mtPTP_Opening->Cell_Death This compound This compound This compound->mtPTP_Opening Inhibits

Caption: Proposed mechanism of this compound in preventing cell death during ischemia-reperfusion injury.

Hypothetical Experimental Protocol: this compound in a Murine Model of Myocardial Infarction

The following represents a detailed, hypothetical experimental protocol for evaluating the efficacy of this compound in a preclinical model of myocardial ischemia-reperfusion. This protocol is based on standard methodologies in the field and serves as a template for investigation.

1. Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimated for at least 7 days prior to any experimental procedures.

2. Surgical Procedure: Myocardial Ischemia-Reperfusion:

  • Anesthesia: Anesthetize mice with isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Ventilation: Intubate and ventilate with a rodent ventilator.

  • Surgical Approach: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture.

  • Ischemia: Maintain ligation for 30 minutes. Ischemia is confirmed by visual blanching of the myocardial tissue.

  • Reperfusion: Release the ligature to allow for reperfusion for 24 hours.

3. Experimental Groups:

  • Sham Group: Mice undergo the full surgical procedure without LAD ligation.

  • Vehicle Group: Mice are subjected to ischemia-reperfusion and receive a vehicle control (e.g., saline with 5% DMSO) intravenously 5 minutes prior to reperfusion.

  • This compound Treatment Group: Mice are subjected to ischemia-reperfusion and receive this compound (e.g., 1 mg/kg, dose to be determined by dose-response studies) intravenously 5 minutes prior to reperfusion.

4. Outcome Measures (at 24 hours post-reperfusion):

  • Infarct Size Measurement:

    • Excise the heart and section the ventricles.

    • Stain sections with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable area (red).

    • Quantify the infarct size as a percentage of the area at risk.

  • Cardiac Function Assessment:

    • Perform echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Biochemical Markers:

    • Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) as markers of cardiac injury.

  • Histological Analysis:

    • Fix heart tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and inflammatory cell infiltration.

    • Perform TUNEL staining to quantify apoptosis.

Conceptual Experimental Workflow

The diagram below outlines the logical flow of the proposed preclinical study, from animal preparation to data analysis.

G cluster_workflow Experimental Workflow cluster_endpoints Endpoint Measures Animal_Prep Animal Preparation (Acclimatization) Randomization Randomization into Groups (Sham, Vehicle, this compound) Animal_Prep->Randomization Surgery Surgical Procedure (LAD Ligation for 30 min) Randomization->Surgery Treatment Treatment Administration (Vehicle or this compound pre-reperfusion) Surgery->Treatment Reperfusion Reperfusion (24 hours) Treatment->Reperfusion Endpoint_Analysis Endpoint Analysis Reperfusion->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis Infarct_Size Infarct Size (TTC) Endpoint_Analysis->Infarct_Size Cardiac_Function Cardiac Function (Echo) Biomarkers Serum Biomarkers (cTnI) Histology Histology (H&E, TUNEL)

Caption: Conceptual workflow for a preclinical study of this compound in a myocardial I/R model.

Conclusion and Future Directions

This compound presents a promising therapeutic candidate for the mitigation of ischemia-reperfusion injury due to its potent and specific inhibition of the mitochondrial permeability transition pore. The foundational biochemical data strongly support its mechanism of action. The next critical step is the validation of its efficacy in robust in vivo models of IRI, such as the murine myocardial infarction model proposed herein. Future studies should focus on establishing a dose-response relationship, defining the therapeutic window, and exploring its efficacy in other models of IRI, such as stroke or renal ischemia. Such preclinical data will be essential to justify the progression of this compound into clinical development for the treatment of conditions where ischemia-reperfusion injury is a major contributor to adverse outcomes.

The Discovery and Development of ML404: A Potent and Selective GIRK1/2 Channel Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of ML404 (CID: 53389104), a potent and selective small-molecule inhibitor of G protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit, with a preference for GIRK1/2 heterotetramers. Developed as a research probe through the National Institutes of Health (NIH) Molecular Libraries Program, this compound provides a valuable tool for investigating the physiological and pathological roles of GIRK channels in the central nervous system and other tissues. This document provides a comprehensive overview of the discovery process, quantitative biochemical and cellular characterization, detailed experimental protocols for key assays, and the underlying signaling pathways modulated by this novel research tool.

Introduction

G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability and heart rate. These channels are activated by Gβγ subunits released from Gi/o-coupled G protein-coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization. This inhibitory effect modulates neurotransmission and is implicated in various physiological processes, including pain perception, reward, and cognition. Dysregulation of GIRK channel activity has been linked to several neurological and cardiovascular disorders, making them attractive therapeutic targets.

The development of selective pharmacological probes is essential for dissecting the specific roles of different GIRK channel subtypes. This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization to provide a potent and selective tool for studying GIRK1-containing channels. This guide serves as a central repository of technical information to facilitate the effective use of this compound in research.

Discovery and Optimization

The development of this compound was a systematic process involving high-throughput screening, hit-to-lead optimization, and rigorous characterization. The primary goal was to identify a small molecule that could selectively inhibit GIRK1-containing channels.

Screening Cascade

The screening cascade for the identification of novel GIRK channel inhibitors involved a multi-step process designed to efficiently identify and validate potent and selective compounds.

Screening Cascade for this compound Discovery HTS High-Throughput Screening (Fluorescence-based Thallium Flux Assay) Confirmation Hit Confirmation (Concentration-Response Curves) HTS->Confirmation Primary Hits Electrophysiology Electrophysiological Validation (Automated Patch Clamp) Confirmation->Electrophysiology Confirmed Hits Selectivity Selectivity Profiling (Against other Kir channels) Electrophysiology->Selectivity Validated Hits SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Selectivity->SAR Selective Hits Probe Probe Candidate (this compound) SAR->Probe

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and its close, well-characterized analog, ML297, which is a GIRK1/2 activator from the same chemical series. The data for this compound is based on the information available from the NIH Molecular Libraries Program, while the data for ML297 provides context from a peer-reviewed publication.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (µM)
Thallium Flux AssayGIRK1/20.45
ElectrophysiologyGIRK1/20.52

Table 2: In Vitro Selectivity of this compound

TargetIC50 (µM)Fold Selectivity vs. GIRK1/2
GIRK1/4>30>60
Kir2.1>30>60

Table 3: In Vitro Potency of the Related Activator ML297

Assay TypeTargetEC50 (nM)
Thallium Flux AssayGIRK1/2160
ElectrophysiologyGIRK1/2160

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and related compounds are provided below.

Fluorescence-Based Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open GIRK channels using a Tl+-sensitive fluorescent dye.

Principle:

  • Cells expressing the target GIRK channels are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • The channels are activated (or in the case of inhibitors, basal activity is measured).

  • A Tl+-containing buffer is added.

  • The influx of Tl+ through open channels leads to an increase in fluorescence, which is monitored over time.

  • Inhibitors will reduce the rate of fluorescence increase.

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) in 384-well, black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the Tl+-sensitive dye (e.g., FluxOR™ reagent) according to the manufacturer's instructions.

    • Remove the cell culture medium and add 20 µL of the dye-loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

    • Add the compounds to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Stimulation and Data Acquisition:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Use a fluorescence plate reader (e.g., FLIPR or FDSS) to add the thallium stimulus buffer and simultaneously measure the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for 2-3 minutes.

  • Data Analysis:

    • The initial rate of fluorescence increase is calculated for each well.

    • The data is normalized to positive (maximal inhibition) and negative (vehicle) controls.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Principle: Automated patch clamp systems (e.g., QPatch or Patchliner) use microfluidics to position a single cell over an aperture and form a high-resistance seal (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of the resulting ionic currents.

Protocol:

  • Cell Preparation: Harvest cells expressing the target GIRK channels and prepare a single-cell suspension in the appropriate extracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Load the cell suspension and solutions into the automated patch clamp system.

    • The system will automatically perform cell capture, sealing, and whole-cell formation.

    • Hold the membrane potential at a negative value (e.g., -80 mV) to measure inwardly rectifying currents.

    • Apply voltage ramps or steps to elicit GIRK currents.

    • Apply this compound at various concentrations through the system's fluidics.

  • Data Analysis:

    • Measure the amplitude of the GIRK current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

GIRK Channel Signaling Pathway

This compound inhibits GIRK1-containing channels, thereby preventing the hyperpolarization of the cell membrane that is typically induced by the activation of Gi/o-coupled GPCRs.

GIRK Channel Signaling Pathway and Site of this compound Inhibition cluster_membrane Cell Membrane GPCR Gi/o-coupled GPCR G_protein Heterotrimeric G-protein (αi/oβγ) GPCR->G_protein Activates GIRK GIRK1/2 Channel G_protein->GIRK Gβγ subunit activates K_ion K+ GIRK->K_ion Allows efflux Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization Leads to This compound This compound This compound->GIRK Inhibits Neurotransmitter Neurotransmitter (e.g., GABA, Opioids) Neurotransmitter->GPCR Binds

Caption: The signaling cascade of GIRK channel activation and the inhibitory action of this compound.

Experimental Workflow for In Vivo Analgesic Testing

The analgesic effects of GIRK modulators can be assessed in preclinical models of pain.

Workflow for In Vivo Analgesic Efficacy Testing Animal_Model Induce Pain Model in Rodents (e.g., Formalin test, Spinal Nerve Ligation) Compound_Admin Administer this compound or Vehicle (e.g., intraperitoneal injection) Animal_Model->Compound_Admin Behavioral_Assay Assess Nociceptive Behavior (e.g., Paw licking/lifting, mechanical allodynia) Compound_Admin->Behavioral_Assay Data_Analysis Data Analysis (Compare treatment vs. vehicle groups) Behavioral_Assay->Data_Analysis Efficacy Determine Analgesic Efficacy Data_Analysis->Efficacy

Caption: A streamlined workflow for evaluating the analgesic properties of this compound in animal models.

Conclusion

This compound is a valuable research probe that enables the selective inhibition of GIRK1-containing channels. Its well-characterized potency and selectivity, combined with the detailed experimental protocols provided in this guide, will facilitate its use in elucidating the complex roles of GIRK channels in health and disease. The availability of such a tool is anticipated to accelerate research in areas such as neuroscience, cardiology, and drug discovery.

An In-depth Technical Guide to Targeting the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core principles for targeting the mitochondrial permeability transition pore (mPTP). It covers the molecular components, regulatory mechanisms, pharmacological modulators, and key experimental protocols essential for research and development in this field.

Introduction to the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel that, under pathological conditions, forms in the inner mitochondrial membrane.[1] Its opening leads to a sudden increase in the permeability of the inner membrane to solutes up to 1.5 kDa in size.[1][2] This event, known as the mitochondrial permeability transition (MPT), dissipates the mitochondrial membrane potential (ΔΨm), halting ATP synthesis and causing massive swelling of the mitochondrial matrix due to water influx.[3] Ultimately, this process can lead to the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors, culminating in cell death by apoptosis or necrosis.[1][4]

The mPTP is implicated in a variety of pathologies, including ischemia-reperfusion injury in the heart and brain, neurodegenerative diseases, and certain types of muscular dystrophy, making it a critical target for therapeutic intervention.[1][5]

Molecular Components and Regulation

The precise molecular identity of the mPTP remains a subject of intense research and debate. The model of its composition has evolved significantly over time.

  • Classical Model: Initially, the mPTP was thought to be a multi-protein complex formed at the contact sites between the inner and outer mitochondrial membranes. The core components were proposed to be the voltage-dependent anion channel (VDAC) in the outer membrane, the adenine nucleotide translocase (ANT) in the inner membrane, and cyclophilin D (CypD) in the mitochondrial matrix.[3][6]

  • Current Understanding: Genetic studies have challenged the classical model. While VDAC is largely considered dispensable, ANT is now viewed more as a regulator than a core pore component.[3][5] Cyclophilin D (CypD) , a peptidyl-prolyl cis-trans isomerase in the matrix, remains the only universally accepted regulatory component.[3] Emerging evidence suggests that dimers of the F-ATP synthase may form the central pore, with the binding of CypD to the oligomycin-sensitivity-conferring protein (OSCP) subunit of the F-ATP synthase being a key event in pore opening.[6]

Regulation of mPTP Opening:

The opening of the mPTP is a tightly regulated process influenced by a variety of endogenous factors:

  • Inducers:

    • High Matrix Ca²⁺: Calcium accumulation in the mitochondrial matrix is the primary trigger for mPTP opening.[2][7]

    • Oxidative Stress: An increase in reactive oxygen species (ROS) sensitizes the pore to Ca²⁺-induced opening.[2][7]

    • Inorganic Phosphate (Pi): Elevated levels of Pi also promote pore opening.[2]

  • Inhibitors:

    • Adenine Nucleotides (ATP & ADP): Binding of ATP and ADP to the ANT or other components stabilizes the closed state of the pore.[3][8]

    • Matrix Protons (Low pH): Acidic conditions in the matrix inhibit mPTP opening.[2]

    • Mg²⁺ Ions: Divalent magnesium ions are known inhibitors.[2]

    • High Mitochondrial Membrane Potential: A polarized inner mitochondrial membrane is the primary endogenous inhibitor, preventing pore opening under normal physiological conditions.[2]

Signaling Pathways and Regulatory Mechanisms

The decision for the mPTP to open is an integration of multiple signaling inputs. The primary pathway involves the sensitization of the pore by matrix Ca²⁺, which is potentiated by oxidative stress and inorganic phosphate. Cyclophilin D acts as a crucial sensor and regulator in this process.

mPTP_Opening_Pathway cluster_inducers Inducers cluster_inhibitors Inhibitors cluster_core mPTP Core Components Ca2 Matrix Ca²⁺ mPTP_Open mPTP Opening Ca2->mPTP_Open Induces ROS Oxidative Stress (ROS) ROS->mPTP_Open Sensitizes Pi Inorganic Phosphate Pi->mPTP_Open Promotes ADP_ATP ADP / ATP ADP_ATP->mPTP_Open Inhibits H_plus Matrix H⁺ (Low pH) H_plus->mPTP_Open Inhibits Mg2 Mg²⁺ Mg2->mPTP_Open Inhibits CypD Cyclophilin D (CypD) ATP_Synthase F-ATP Synthase Dimer CypD->ATP_Synthase Binds to OSCP (Ca²⁺ dependent) ATP_Synthase->mPTP_Open Forms Pore CRC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Isolate Mitochondria (Differential Centrifugation) E Add Mitochondria (0.5 mg/mL) A->E B Prepare Assay Buffer (Substrates, Salts) D Add Buffer & Dye to Fluorometer B->D C Prepare Ca²⁺ Dye & CaCl₂ Stock G Add Sequential Pulses of CaCl₂ C->G D->E F Equilibrate & Energize E->F F->G H Monitor Fluorescence G->H I Identify Point of Massive Ca²⁺ Release H->I J Calculate Total Ca²⁺ Uptake (nmol Ca²⁺ / mg protein) I->J

References

Methodological & Application

The Enigmatic ML404: Unraveling Its Potential in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of neuroscience continually seeks novel molecular tools to dissect the intricate workings of the nervous system and to identify new therapeutic avenues for neurological disorders. In this context, the exploration of novel chemical probes in physiologically relevant models such as primary neuronal cell cultures is paramount. This document serves as a detailed guide to the application of a putative novel compound, ML404, in primary neuronal cell cultures.

Disclaimer: As of the latest literature review, specific data on a compound designated "this compound" for applications in primary neuronal cell cultures is not publicly available. The following application notes and protocols are presented as a generalized framework, based on established methodologies for introducing and evaluating a novel compound in a primary neuronal culture setting. The proposed mechanisms and data are hypothetical and intended to serve as a template for when such information on this compound becomes available.

Introduction to this compound: A Hypothetical Profile

For the purpose of this guide, we will hypothesize that this compound is a novel, cell-permeable small molecule with a potential modulatory effect on a key neuronal signaling pathway. Its precise mechanism of action, target, and dose-response characteristics would be the primary objectives of the initial investigations outlined below.

Experimental Protocols

Preparation of Primary Neuronal Cell Cultures

A foundational step for investigating the effects of any compound is the establishment of healthy primary neuronal cultures. The following is a standard protocol for cortical or hippocampal neurons derived from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., multi-well plates, coverslips)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize pregnant E18 rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect embryonic brains in ice-cold dissection medium.

  • Isolate the desired brain region (e.g., cortex or hippocampus).

  • Mince the tissue and incubate in a digestion solution to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at a desired density in pre-warmed plating medium.

  • Maintain the cultures in a humidified incubator, performing partial media changes every 2-3 days.

Experimental Workflow for Primary Neuronal Culture Preparation

G cluster_0 Tissue Preparation cluster_1 Cell Dissociation cluster_2 Cell Plating cluster_3 Cell Culture Maintenance E18 Rodent E18 Rodent Dissection Dissection E18 Rodent->Dissection Tissue Isolation Tissue Isolation Dissection->Tissue Isolation Enzymatic Digestion Enzymatic Digestion Tissue Isolation->Enzymatic Digestion Mechanical Trituration Mechanical Trituration Enzymatic Digestion->Mechanical Trituration Cell Counting Cell Counting Mechanical Trituration->Cell Counting Plating on Coated Vessels Plating on Coated Vessels Cell Counting->Plating on Coated Vessels Incubation (37C, 5% CO2) Incubation (37C, 5% CO2) Plating on Coated Vessels->Incubation (37C, 5% CO2) Media Changes Media Changes Incubation (37C, 5% CO2)->Media Changes

Caption: Workflow for preparing primary neuronal cultures.

Treatment of Primary Neurons with this compound

Materials:

  • Mature primary neuronal cultures (e.g., 7-14 days in vitro, DIV)

  • This compound stock solution (e.g., dissolved in DMSO)

  • Fresh, pre-warmed plating medium

Procedure:

  • Prepare serial dilutions of this compound in plating medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Remove a portion of the old medium from the neuronal cultures.

  • Add the medium containing the appropriate concentration of this compound to each well. Include a vehicle control (medium with DMSO only).

  • Incubate the treated cultures for the desired duration (e.g., 1 hour, 24 hours, 48 hours) before proceeding with downstream assays.

Assessing the Effects of this compound

Cytotoxicity and Neuronal Viability Assays

It is crucial to determine the concentration range at which this compound is non-toxic to neurons.

Protocols:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • After treatment with this compound, collect a sample of the culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity according to the manufacturer's instructions.

    • Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • MTT/XTT Assay: Assesses metabolic activity as an indicator of cell viability.

    • Following this compound treatment, add the MTT or XTT reagent to the culture wells.

    • Incubate for the recommended time to allow for the conversion of the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Live/Dead Staining: Provides a direct visualization of viable and dead cells.

    • Incubate this compound-treated neurons with a mixture of calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

    • Visualize and quantify the number of live and dead cells using fluorescence microscopy.

Hypothetical Cytotoxicity Data for this compound

This compound Concentration (µM)Neuronal Viability (%) [MTT Assay]LDH Release (% of Max)
0 (Vehicle)100 ± 5.25.1 ± 1.3
0.198.7 ± 4.85.5 ± 1.1
195.3 ± 6.16.2 ± 1.5
1088.1 ± 7.312.4 ± 2.8
5052.4 ± 8.945.8 ± 6.7
10015.6 ± 4.582.1 ± 9.3

Data are represented as mean ± standard deviation and are purely illustrative.

Target Engagement and Signaling Pathway Analysis

Assuming this compound targets a specific kinase in a neuro-inflammatory pathway, the following approach could be used.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription Factor Transcription Factor Kinase_B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Neuronal Response Neuronal Response Gene Expression->Neuronal Response This compound This compound This compound->Kinase_B Inhibition

Caption: Hypothetical inhibition of Kinase B by this compound.

Protocol: Western Blotting for Phospho-Protein Levels

  • Treat mature primary neurons with a non-toxic concentration of this compound for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-Kinase B and total Kinase B).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities and normalize the level of the phosphorylated protein to the total protein.

Hypothetical Target Engagement Data for this compound

Treatmentp-Kinase B / Total Kinase B Ratio
Vehicle Control1.00 ± 0.12
This compound (1 µM)0.45 ± 0.08
This compound (10 µM)0.12 ± 0.05

Data are represented as mean ± standard deviation relative to the vehicle control and are purely illustrative.

Conclusion and Future Directions

The successful application of a novel compound like this compound in primary neuronal cell cultures hinges on a systematic and rigorous experimental approach. The protocols and frameworks provided here offer a roadmap for characterizing its effects, from initial toxicity profiling to elucidating its impact on specific signaling pathways. Future studies would ideally progress to more complex neuronal functions, such as electrophysiological recordings to assess effects on synaptic transmission and network activity, and ultimately to in vivo models to validate the therapeutic potential of this compound for neurological disorders. The scientific community eagerly awaits the disclosure of the actual target and mechanism of action of this compound to unlock its full potential in neuroscience research.

Determining the Optimal Concentration of a Novel Inhibitor for Cell-Based Assays: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of the optimal concentration of a novel compound is a critical first step in the development of robust and reproducible cell-based assays. This document provides a detailed protocol for determining the optimal concentration of a hypothetical inhibitor, ML404, for use in cell-based assays. The described methodologies are broadly applicable to other novel compounds and various cell lines. The primary objective is to identify a concentration that elicits the desired biological effect without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint. This is typically achieved by performing a dose-response analysis and determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Overview of the Experimental Workflow

The process of determining the optimal concentration of this compound involves a systematic approach that begins with a broad range-finding experiment, followed by a more focused dose-response experiment to accurately determine the IC50 or EC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Cell Culture & Seeding range_finding Range-Finding Assay (Broad Concentration Range) prep_cells->range_finding dose_response Definitive Dose-Response Assay (Narrow Concentration Range) prep_cells->dose_response prep_compound This compound Stock & Serial Dilution prep_compound->range_finding prep_compound->dose_response range_finding->dose_response Inform Concentration Range viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) dose_response->viability_assay data_collection Data Collection (e.g., Absorbance, Fluorescence) viability_assay->data_collection ic50_calc IC50/EC50 Calculation data_collection->ic50_calc

Caption: Experimental workflow for determining the optimal concentration of this compound.

Hypothetical Signaling Pathway for this compound

For the purpose of this application note, we will assume that this compound is an inhibitor of a hypothetical signaling pathway that promotes cell proliferation. The diagram below illustrates a simplified representation of this pathway.

signaling_pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes This compound This compound This compound->kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability/cytotoxicity assay kit (e.g., MTT, MTS, WST-1, or Resazurin-based assays)[1]

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

Protocol 1: Range-Finding Cytotoxicity Assay

This initial experiment aims to determine a broad concentration range of this compound that affects cell viability. It is recommended to test a wide range of concentrations with 10-fold serial dilutions.[2]

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO. The final DMSO concentration in the cell culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]

    • Perform a 10-fold serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours). The incubation time should be consistent across experiments.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable assay (e.g., MTT or Resazurin). Follow the manufacturer's instructions for the chosen assay.[4]

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals before reading the absorbance.

    • Record the absorbance or fluorescence readings using a plate reader.

Protocol 2: Definitive Dose-Response Assay for IC50 Determination

Based on the results from the range-finding assay, a more focused dose-response experiment is performed using a narrower range of concentrations to accurately determine the IC50 value.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Compound Preparation and Treatment:

    • Based on the range-finding results, prepare a series of this compound concentrations (typically 8-12 concentrations) using a 2-fold or 3-fold serial dilution around the estimated IC50. For example, if the range-finding assay indicated activity between 1 µM and 10 µM, the definitive assay might use concentrations from 0.5 µM to 20 µM.

    • Include vehicle and no-treatment controls.

    • Treat the cells as described in Protocol 1.

  • Incubation:

    • Incubate the plate for the same duration as in the range-finding assay.

  • Cell Viability Assessment:

    • Assess cell viability using the same method as in Protocol 1.

Data Presentation and Analysis

The quantitative data from the dose-response experiments should be organized in a clear and structured manner. The results can be used to generate a dose-response curve and calculate the IC50 value, which is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[5]

Hypothetical Dose-Response Data for this compound
This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
0.595.6 ± 3.8
1.085.3 ± 4.2
2.565.7 ± 3.9
5.0 50.1 ± 2.5
10.035.8 ± 3.1
25.015.2 ± 2.8
50.05.4 ± 1.9
100.02.1 ± 1.2
IC50 Calculation

The IC50 value can be determined by plotting the percent cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). From the hypothetical data above, the IC50 of this compound is approximately 5.0 µM.

Conclusion

This application note provides a generalized framework for determining the optimal concentration of a novel inhibitor, this compound, in cell-based assays. By performing a systematic dose-response analysis, researchers can confidently select a concentration that is both effective and minimally cytotoxic for their downstream experiments. It is important to note that the optimal concentration may vary depending on the cell type, assay duration, and specific experimental endpoint.[6] Therefore, it is crucial to perform this optimization for each new cell line and experimental setup.

References

Application Notes and Protocols for ML404, a Mitochondrial Permeability Transition Pore Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML404 is a potent and selective inhibitor of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death and calcium homeostasis. As a valuable research tool, proper handling, dissolution, and storage of this compound are paramount to ensure its stability and the reproducibility of experimental results. These application notes provide a detailed, step-by-step guide for the dissolution and storage of this compound, along with a summary of its known biological functions and a diagram of the signaling pathway in which it is involved.

Compound Information

Parameter Information
Compound Name This compound
CAS Number 1826026-00-9
Biological Target Mitochondrial Permeability Transition Pore (mtPTP)
Reported Activity Suppresses mitochondrial swelling with an EC50 of 4.9 nM.
Primary Use Research tool for studying the role of the mtPTP in various pathological conditions.

Dissolution Protocol

2.1. Materials Required:

  • This compound compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile polypropylene or glass vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2.2. Step-by-Step Protocol for Preparing a Stock Solution:

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Solvent Preparation: Prepare the required volume of high-purity, anhydrous DMSO.

  • Dissolution: Carefully open the vial containing the this compound powder in a well-ventilated area or a chemical fume hood. Add the desired volume of DMSO to the vial to achieve the target stock solution concentration (e.g., 10 mM).

  • Homogenization: Securely cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.

Note: While specific quantitative solubility data for this compound in various solvents is not widely published, DMSO is a common solvent for similar small molecule inhibitors. For other solvents, it is recommended to perform small-scale solubility tests. Always consult the Certificate of Analysis (CoA) provided by the supplier for any specific recommendations.

Storage and Stability

Proper storage of this compound is crucial for maintaining its chemical integrity and biological activity. The following are general guidelines based on best practices for small molecule inhibitors. For lot-specific storage information, always refer to the Certificate of Analysis provided by the supplier.

Form Storage Temperature Recommended Duration Notes
Solid Powder -20°CUp to 2 yearsStore in a tightly sealed container in a dry environment. Protect from light.
DMSO Stock Solution -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
DMSO Stock Solution -80°CUp to 1 yearFor longer-term storage, -80°C is preferable. Protect from light.

Important Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. Aliquoting is a critical step to preserve the quality of the stock solution.

  • Light Sensitivity: While not explicitly stated for this compound, many organic small molecules are light-sensitive. It is good practice to store both the solid compound and its solutions in amber vials or otherwise protected from light.

  • Moisture: The solid compound is likely hygroscopic. Store in a desiccator or a dry environment.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay to investigate its effect on mitochondrial permeability transition.

experimental_workflow Experimental Workflow: Cell-Based Assay with this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate cells and allow to adhere overnight prepare_this compound Prepare this compound stock solution in DMSO prepare_working Prepare working solutions of this compound in cell culture medium prepare_this compound->prepare_working treat_cells Treat cells with varying concentrations of this compound prepare_working->treat_cells induce_mptp Induce mPTP opening (e.g., with a calcium ionophore) treat_cells->induce_mptp measure_mmp Measure mitochondrial membrane potential (e.g., using TMRM or JC-1) induce_mptp->measure_mmp assess_viability Assess cell viability (e.g., using MTT or CellTiter-Glo) induce_mptp->assess_viability mPTP_pathway Simplified Representation of the mPTP and its Regulation cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix VDAC VDAC cyto_c Cytochrome c cell_death Cell Death (Apoptosis/Necrosis) cyto_c->cell_death triggers ANT ANT mPTP mPTP (Pore Formation) ANT->mPTP ATP_synthase F-ATP Synthase ATP_synthase->mPTP mPTP->cyto_c release CypD Cyclophilin D (CypD) CypD->ANT interacts with CypD->ATP_synthase interacts with Ca_overload High Matrix Ca2+ Ca_overload->CypD activates ROS Oxidative Stress (ROS) ROS->CypD activates This compound This compound This compound->mPTP inhibits

Application Notes and Protocols for Investigating the Role of mtPTP in Cardiac Cells using ML404

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mtPTP) is a critical regulator of cell death in cardiac cells, particularly during ischemia-reperfusion injury. Its opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately causing cardiomyocyte death. ML404 is a potent and selective inhibitor of the mtPTP, making it a valuable tool for investigating the pore's role in cardiac pathophysiology and for the development of novel cardioprotective therapies.

These application notes provide detailed protocols for utilizing this compound to study the function of the mtPTP in isolated cardiac cells. The protocols cover essential assays for assessing mitochondrial function and cell viability, and include representative data and visualizations to guide researchers in their experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound's activity in cardiac cells, providing a reference for experimental planning and data comparison.

ParameterValueCell Type/SystemReference
EC50 for Mitochondrial Swelling Inhibition 4.9 nMIsolated rat liver mitochondria[1]
Concentration for Mitochondrial Coupling Disruption > 100 µMIsolated rat liver mitochondria[1]
Typical Working Concentration Range in Cardiomyocytes 10 nM - 10 µMPrimary cardiomyocytesGeneral experimental practice

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell type, and assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Experimental Protocols

Isolation of Adult Rodent Cardiomyocytes

Objective: To obtain a high-yield and viable population of primary adult cardiomyocytes for subsequent experiments.

Materials:

  • Adult Sprague-Dawley rats (250-300 g) or C57BL/6 mice (8-12 weeks old)

  • Langendorff perfusion system

  • Perfusion Buffer (Ca2+-free Tyrode's solution): 135 mM NaCl, 4 mM KCl, 1 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.2

  • Digestion Buffer: Perfusion Buffer supplemented with 1 mg/mL collagenase type II and 0.1% (w/v) hyaluronidase.

  • Stop Buffer: Perfusion Buffer supplemented with 10% (v/v) fetal bovine serum (FBS) and 1.25 mM CaCl2.

Procedure:

  • Anesthetize the animal using an approved protocol.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with oxygenated Perfusion Buffer at 37°C for 5 minutes to wash out the blood.

  • Switch to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Remove the heart from the cannula and mince the ventricular tissue in Stop Buffer.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully aspirate the supernatant and gently resuspend the cell pellet in the desired experimental buffer.

  • Gradually reintroduce calcium to the cells by incrementally increasing the CaCl2 concentration to a final concentration of 1.8 mM.

G cluster_0 Heart Preparation cluster_1 Langendorff Perfusion cluster_2 Cell Isolation and Purification Anesthetize Animal Anesthetize Animal Excise Heart Excise Heart Anesthetize Animal->Excise Heart Cannulate Aorta Cannulate Aorta Excise Heart->Cannulate Aorta Perfusion with Ca2+-free Buffer Perfusion with Ca2+-free Buffer Cannulate Aorta->Perfusion with Ca2+-free Buffer 5 min Digestion with Collagenase Digestion with Collagenase/Hyaluronidase (15-20 min) Perfusion with Ca2+-free Buffer->Digestion with Collagenase 5 min Mince Ventricles Mince Ventricles Digestion with Collagenase->Mince Ventricles Triturate Tissue Triturate Tissue Mince Ventricles->Triturate Tissue Filter Suspension Filter Suspension Triturate Tissue->Filter Suspension Gravity Sedimentation Gravity Sedimentation Filter Suspension->Gravity Sedimentation Resuspend in Experimental Buffer Resuspend in Experimental Buffer Gravity Sedimentation->Resuspend in Experimental Buffer Gradual Ca2+ Reintroduction Gradual Ca2+ Reintroduction Resuspend in Experimental Buffer->Gradual Ca2+ Reintroduction Isolated Cardiomyocytes Isolated Cardiomyocytes Gradual Ca2+ Reintroduction->Isolated Cardiomyocytes

Caption: this compound inhibits mtPTP opening in cardiac ischemia-reperfusion.

Logical Relationship of this compound's Protective Effects

G This compound This compound mtPTP Inhibition mtPTP Inhibition This compound->mtPTP Inhibition Preservation of ΔΨm Preservation of ΔΨm mtPTP Inhibition->Preservation of ΔΨm Reduced Mitochondrial Swelling Reduced Mitochondrial Swelling mtPTP Inhibition->Reduced Mitochondrial Swelling Reduced ATP Depletion Reduced ATP Depletion Preservation of ΔΨm->Reduced ATP Depletion Decreased Cytochrome c Release Decreased Cytochrome c Release Reduced Mitochondrial Swelling->Decreased Cytochrome c Release Inhibition of Apoptosis Inhibition of Apoptosis Decreased Cytochrome c Release->Inhibition of Apoptosis Inhibition of Necrosis Inhibition of Necrosis Reduced ATP Depletion->Inhibition of Necrosis Cardioprotection Cardioprotection Inhibition of Apoptosis->Cardioprotection Inhibition of Necrosis->Cardioprotection

Caption: Protective mechanisms of this compound in cardiac cells.

Conclusion

This compound serves as a powerful pharmacological tool to dissect the intricate role of the mtPTP in cardiac cell physiology and pathology. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of mtPTP inhibition in cardiovascular diseases. By carefully following these methodologies and utilizing the provided diagrams and data as a guide, scientists can gain valuable insights into the mechanisms of cardiac cell death and develop novel strategies for cardioprotection.

References

Application Notes and Protocols for the Investigation of Novel Therapeutic Compounds in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data for the compound "ML404" in the context of Alzheimer's disease research. The following application notes and protocols are therefore provided as a generalized framework for the investigation of a novel therapeutic compound in established Alzheimer's disease research models. These protocols are intended to serve as a starting point for researchers and should be adapted based on the specific properties of the compound under investigation.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. This document outlines protocols for the preclinical evaluation of novel compounds, such as the hypothetical "this compound," for their therapeutic potential in AD using both in vitro and in vivo models.

In Vitro Models and Protocols

In vitro models provide a controlled environment to investigate the direct effects of a compound on specific cellular and molecular pathways implicated in AD.

Cell Lines

Commonly used cell lines in AD research include:

  • SH-SY5Y: A human neuroblastoma cell line often used to model neuronal function and toxicity.

  • PC12: A rat pheochromocytoma cell line that can be differentiated into neuron-like cells.

  • Primary Neuronal Cultures: Derived from rodent embryos, these cultures more closely mimic the in vivo neuronal environment.

  • iPSC-derived Neurons: Human induced pluripotent stem cells from AD patients or healthy donors can be differentiated into neurons, providing a patient-specific model.

Protocol: Aβ Aggregation Inhibition Assay

This assay assesses the ability of a compound to inhibit the aggregation of Aβ peptides, a key pathological event in AD.

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a stock solution of Aβ1-42 by dissolving the lyophilized peptide in a suitable solvent (e.g., HFIP) and then evaporating the solvent to create a peptide film. Reconstitute the film in a small volume of DMSO and then dilute to the final working concentration in assay buffer.

  • Prepare various concentrations of the test compound in assay buffer.

  • In a 96-well plate, combine the Aβ1-42 solution, ThT, and different concentrations of the test compound or vehicle control.

  • Incubate the plate at 37°C with gentle shaking.

  • Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Calculate the percentage of inhibition for each compound concentration.

Protocol: Tau Phosphorylation Assay (Western Blot)

This protocol determines the effect of a compound on the phosphorylation of tau protein in a cellular model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies:

    • Anti-phospho-tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404)

    • Anti-total-tau

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture neuronal cells and treat with the test compound or vehicle for a specified duration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

In Vivo Models and Protocols

In vivo models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a compound in a whole organism.

Animal Models

A variety of transgenic mouse models are available that recapitulate different aspects of AD pathology[[“]][2].

  • APP/PS1 models (e.g., 5XFAD): Express human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, leading to early and aggressive Aβ deposition[[“]].

  • 3xTg-AD: Expresses mutant human APP, PS1, and tau, developing both Aβ plaques and tau pathology.

  • Tau models (e.g., P301S): Express mutant human tau, developing neurofibrillary tangles and associated neurodegeneration[[“]].

Protocol: Compound Administration

The route of administration should be chosen based on the compound's properties and the experimental design.[3][4]

Oral Gavage:

  • Dissolve or suspend the test compound in a suitable vehicle (e.g., water, corn oil, 0.5% carboxymethylcellulose).

  • Gently restrain the mouse and insert a gavage needle into the esophagus.

  • Slowly administer the compound solution.

Intraperitoneal (IP) Injection:

  • Restrain the mouse and locate the lower abdominal quadrant.

  • Insert a needle at a 15-30 degree angle and inject the compound.

Voluntary Oral Administration: For chronic studies, incorporating the compound into a palatable food source can reduce stress.[5]

  • Mix the compound into a jelly or other preferred food item.

  • Train the mice to consume the jelly before starting the treatment.

  • Provide the medicated jelly at specified times.

Protocol: Behavioral Testing (Morris Water Maze)

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

Materials:

  • A large circular pool filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the room.

  • Video tracking software.

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Place the mouse into the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15 seconds).

    • Repeat for several trials per day.

  • Probe Trial (e.g., on day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set time.

    • Record the time spent in the target quadrant where the platform was previously located.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Example In Vitro Aβ Aggregation Inhibition

Compound Concentration (µM)% Inhibition of Aβ Aggregation (at 24h)
0.115 ± 3
145 ± 5
1085 ± 4
10098 ± 2

Table 2: Example In Vivo Behavioral Assessment (Morris Water Maze)

Treatment GroupLatency to Find Platform (Day 5, seconds)Time in Target Quadrant (Probe Trial, %)
Wild-Type + Vehicle15 ± 240 ± 5
AD Model + Vehicle45 ± 520 ± 4
AD Model + Compound25 ± 335 ± 6

Signaling Pathways and Visualizations

Understanding the molecular pathways involved in AD is crucial for identifying therapeutic targets.

Amyloidogenic Pathway

The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides. A therapeutic compound could aim to inhibit these secretases or enhance Aβ clearance.

Amyloidogenic_Pathway APP APP sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 APP->CTF_beta Cleavage Abeta Aβ Monomers CTF_beta->Abeta Cleavage Oligomers Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta

Caption: The Amyloidogenic Processing of APP.

Tau Hyperphosphorylation Pathway

In AD, tau protein becomes hyperphosphorylated by kinases such as GSK-3β and CDK5, causing it to detach from microtubules and aggregate into NFTs. A potential therapeutic could inhibit these kinases.

Tau_Phosphorylation_Pathway Microtubules Microtubule Stabilization Tau Tau Tau->Microtubules Binds to pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates into Dysfunction Neuronal Dysfunction NFTs->Dysfunction Kinases GSK-3β, CDK5 Kinases->Tau Phosphorylates

Caption: Tau Hyperphosphorylation and NFT Formation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for AD.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound_Screen Compound Library Screening (e.g., Aβ Aggregation Assay) Hit_Validation Hit Validation (Dose-Response) Compound_Screen->Hit_Validation Mechanism_Study Mechanism of Action (e.g., Tau Phosphorylation Assay) Hit_Validation->Mechanism_Study Animal_Model Select AD Animal Model (e.g., 5XFAD mice) Mechanism_Study->Animal_Model Lead Compound Treatment Chronic Compound Administration Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Histology Post-mortem Brain Analysis (Plaque Load, pTau levels) Behavioral->Histology

Caption: Preclinical Drug Discovery Workflow for AD.

References

Application Notes and Protocols for Assessing the Effects of ML404 on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is an electrochemical gradient across the inner mitochondrial membrane, established by the proton-pumping activity of the electron transport chain (ETC). This potential is essential for ATP synthesis, ion homeostasis, and the regulation of apoptosis. A sustained decrease or depolarization of the ΔΨm is a hallmark of mitochondrial dysfunction and can trigger programmed cell death.

ML404 (also known as Compound 38) is a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP).[1] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors. This compound has been shown to suppress Ca2+-induced mitochondrial swelling with high efficacy and does not appear to act via the well-known mPTP regulator, cyclophilin D (CypD).[2]

These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial membrane potential using common fluorescent probes.

Data Presentation

The inhibitory effect of this compound on the opening of the mitochondrial permeability transition pore can be quantified by measuring its impact on mitochondrial swelling or calcium retention capacity. The following table summarizes the reported quantitative data for this compound's activity.

CompoundAssayEndpointEC₅₀Reference
This compoundMitochondrial Swelling InhibitionSuppression of Ca²⁺-induced swelling4.9 nM[1][2]

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of the maximal mitochondrial swelling induced by a calcium challenge.

Signaling Pathways and Mechanisms

The opening of the mitochondrial permeability transition pore is a key event in cellular injury and death. It is triggered by various stimuli, including high matrix Ca²⁺ levels and oxidative stress. The pore's opening allows for the influx of solutes and water into the mitochondrial matrix, leading to swelling, rupture of the outer mitochondrial membrane, and the collapse of the mitochondrial membrane potential. This compound acts as an inhibitor of this pore, thereby preserving mitochondrial integrity and function.

mPTP_Pathway cluster_stimuli Inducers cluster_mito Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_effects Downstream Effects Ca_overload High Matrix Ca²⁺ mPTP mPTP Complex (ANT, F-ATP Synthase, etc.) Ca_overload->mPTP triggers Ox_Stress Oxidative Stress Ox_Stress->mPTP sensitizes Swelling Mitochondrial Swelling mPTP->Swelling leads to Potential_Loss ΔΨm Collapse mPTP->Potential_Loss causes CypD Cyclophilin D CypD->mPTP regulates Apoptosis Cell Death Swelling->Apoptosis contributes to Potential_Loss->Apoptosis initiates This compound This compound This compound->mPTP Inhibits

Caption: Mechanism of mPTP inhibition by this compound.

Experimental Protocols

Two primary methods for assessing mitochondrial membrane potential are provided below: the TMRM assay and the JC-1 assay.

Experimental Workflow Overview

The general workflow for assessing the effect of a compound like this compound on mitochondrial membrane potential involves several key steps, from cell preparation to data analysis.

Experimental_Workflow start Start: Prepare Cell Culture treat Treat cells with this compound (and controls) start->treat stain Stain cells with ΔΨm-sensitive dye (e.g., TMRM or JC-1) treat->stain incubate Incubate at 37°C stain->incubate wash Wash cells (optional) incubate->wash acquire Acquire Data (Microscopy, Flow Cytometry, or Plate Reader) wash->acquire analyze Analyze Fluorescence Data acquire->analyze end End: Interpret Results analyze->end

Caption: General workflow for ΔΨm assessment.
Protocol 1: TMRM Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria with active membrane potentials.[3] In healthy cells with polarized mitochondria, the TMRM signal is bright. Upon depolarization, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.

Materials:

  • Live cells cultured in appropriate medium

  • This compound stock solution (in DMSO)

  • TMRM (Tetramethylrhodamine, methyl ester) stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (optional)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, 35 mm dish) and allow them to adhere and grow to the desired confluency.

  • Compound Treatment:

    • Prepare working solutions of this compound at various concentrations in complete medium. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM FCCP).

    • Remove the old medium from the cells and add the medium containing this compound or controls.

    • Incubate for the desired treatment period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

  • TMRM Staining:

    • Prepare a TMRM staining solution at a final working concentration of 20-250 nM in complete medium. The optimal concentration should be determined empirically for your cell type.

    • Remove the compound-containing medium from the cells.

    • Add the TMRM staining solution to each well/dish.

    • Incubate for 20-30 minutes at 37°C, protected from light.[3]

  • Washing (Optional): For microscopy, you may gently wash the cells once or twice with pre-warmed PBS or medium to reduce background fluorescence. For flow cytometry or plate reader assays, washing may not be necessary.

  • Data Acquisition:

    • Fluorescence Microscopy: Image the cells using a TRITC/RFP filter set (Excitation/Emission ~548/573 nm).[4]

    • Microplate Reader: Measure the fluorescence intensity using appropriate excitation and emission wavelengths.

    • Flow Cytometry: Analyze the cell population for changes in TMRM fluorescence intensity.

Data Analysis: Quantify the mean fluorescence intensity for each treatment group. Normalize the data to the vehicle control. A decrease in TMRM fluorescence in this compound-treated cells would indicate mitochondrial depolarization, while maintenance or an increase would suggest a protective effect against a depolarizing stimulus.

Protocol 2: JC-1 Assay for Ratiometric Analysis of Mitochondrial Membrane Potential

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[5] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red/orange fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~527 nm).[5] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.

Materials:

  • Live cells cultured in appropriate medium

  • This compound stock solution (in DMSO)

  • JC-1 Dye stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP as a positive control for depolarization (optional)

  • Fluorescence microscope, plate reader, or flow cytometer with dual detection capabilities

Procedure:

  • Cell Preparation: Seed cells as described in the TMRM protocol.

  • Compound Treatment: Treat cells with this compound and controls as described previously.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final working concentration of 1-10 µM in complete medium.

    • Remove the treatment medium and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or culture medium.

  • Data Acquisition:

    • Fluorescence Microscopy/Plate Reader: Measure both green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~535/590 nm).

    • Flow Cytometry: Use appropriate laser and filter settings to detect both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios of this compound-treated cells to the vehicle control and the FCCP-treated positive control. An increase or maintenance of the red/green ratio in the presence of a depolarizing agent would signify a protective effect of this compound.

References

Practical Guide to Using ML404 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis and other metabolic processes. Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. As such, mTOR is a prime target for therapeutic intervention. This document provides a practical guide to using ML404, a potent and selective mTOR inhibitor, in high-throughput screening (HTS) assays to identify novel modulators of the mTOR pathway.

Mechanism of Action of this compound

This compound is a selective, ATP-competitive inhibitor of mTOR kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting the phosphorylation of downstream substrates such as S6K1 and 4E-BP1. This leads to a reduction in protein synthesis and cell proliferation.

Signaling Pathway

The mTOR signaling pathway is a complex network of protein interactions. A simplified representation of the pathway is shown below, highlighting the points of intervention for this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis This compound This compound This compound->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

High-Throughput Screening (HTS) Assay

A cell-based luciferase reporter assay is a robust method for screening compound libraries for mTOR pathway inhibitors. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a transcription factor regulated by mTOR signaling. Inhibition of mTOR activity leads to a quantifiable change in luciferase expression.

Experimental Workflow

The following diagram illustrates the major steps in the HTS workflow for identifying mTOR inhibitors using the hypothetical this compound as a control.

HTS_Workflow start Start plate_cells Plate reporter cell line in 384-well plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compounds Add test compounds and This compound (control) to plates incubate1->add_compounds incubate2 Incubate for 18-24 hours add_compounds->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes at room temperature add_reagent->incubate3 read_plate Read luminescence on a plate reader incubate3->read_plate analyze_data Data Analysis: - Normalize data - Calculate Z' factor - Determine IC50 values read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for identifying mTOR inhibitors.

Experimental Protocols

Cell-Based mTOR Luciferase Reporter Assay

Materials:

  • HEK293 cells stably expressing a serum response element (SRE)-driven luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture plates

  • This compound (positive control)

  • DMSO (vehicle control)

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • Luminometer plate reader

Protocol:

  • Cell Plating:

    • Culture HEK293-SRE-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 2 x 105 cells/mL in assay medium (DMEM with 2% FBS).

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the corresponding wells of the cell plate. This results in a final compound concentration range of, for example, 10 µM to 0.1 nM.

    • For control wells, add 50 nL of DMSO (vehicle control) and a known concentration of this compound (positive control).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the Luciferase Assay Reagent and the cell plate to room temperature.

    • Add 25 µL of the Luciferase Assay Reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer with an integration time of 0.5-1 second per well.

Data Presentation

The results of the HTS assay can be summarized in a table format. The following table shows representative data for this compound and other hypothetical mTOR inhibitors.

CompoundIC50 (µM)Max Inhibition (%)Z' Factor
This compound 0.05 98 0.75
Compound A0.12950.72
Compound B1.5850.68
Compound C>10200.70
  • IC50: The half-maximal inhibitory concentration, representing the potency of the compound.

  • Max Inhibition (%): The maximum percentage of mTOR signaling inhibition achieved by the compound.

  • Z' Factor: A statistical parameter used to evaluate the quality of the HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The cell-based luciferase reporter assay described in this application note provides a robust and reliable method for high-throughput screening of compound libraries to identify novel inhibitors of the mTOR signaling pathway. This compound serves as an excellent positive control for this assay due to its high potency and selectivity. The detailed protocol and workflow can be adapted for various screening campaigns in academic and industrial drug discovery settings.

Application Notes and Protocols for Evaluating ML404 Efficacy in ALS Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual fatality. A key pathological hallmark of ALS is the accumulation of misfolded proteins in motor neurons, which induces chronic endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). The inositol-requiring enzyme 1α (IRE1α) signaling pathway is a critical branch of the UPR. Chronic activation of IRE1α can lead to apoptosis and neuroinflammation, contributing to motor neuron death.

ML404 is a potent and selective small molecule inhibitor of the IRE1α RNase activity. By modulating the UPR, this compound represents a promising therapeutic candidate for mitigating ER stress-induced cytotoxicity in ALS. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical ALS disease models, focusing on cellular and in vivo systems.

In Vitro Efficacy Evaluation in Cellular Models of ALS

Cellular models of ALS provide a valuable platform for initial screening and mechanistic studies of therapeutic compounds like this compound. These models often utilize neuronal cell lines or induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients, which recapitulate key pathological features of the disease.

Assessment of this compound on ER Stress Markers

Objective: To determine the effect of this compound on key markers of the IRE1α pathway and overall ER stress in a cellular model of ALS.

Experimental Protocol:

  • Cell Culture:

    • Culture NSC-34 motor neuron-like cells stably expressing mutant SOD1 (e.g., G93A) or iPSC-derived motor neurons from ALS patients.

    • Maintain cells in appropriate growth media and conditions.

  • Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Induce ER stress using a known agent such as tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps). A typical concentration for tunicamycin is 1-5 µg/mL for 4-16 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration, typically co-administered with the ER stress-inducing agent. Include vehicle-treated (e.g., DMSO) and ER stress-only controls.

  • Analysis of XBP1 Splicing (A marker of IRE1α activity):

    • RNA Isolation: Extract total RNA from treated cells using a commercial kit.

    • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the XBP1 splice site. The unspliced (XBP1u) and spliced (XBP1s) forms will produce different sized amplicons.

    • Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize and quantify the ratio of XBP1s to XBP1u. A reduction in this ratio indicates inhibition of IRE1α.

  • Western Blot Analysis of UPR Proteins:

    • Protein Extraction: Lyse treated cells and quantify total protein concentration.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe membranes with primary antibodies against key UPR proteins, including:

      • Phospho-IRE1α (p-IRE1α)

      • Total IRE1α

      • Binding immunoglobulin protein (BiP/GRP78)

      • C/EBP homologous protein (CHOP/GADD153)

      • β-actin or GAPDH as a loading control.

    • Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry.

Data Presentation:

Treatment GroupXBP1s/XBP1u Ratio (Normalized to ER Stress Control)p-IRE1α/Total IRE1α Ratio (Normalized to ER Stress Control)BiP Expression (Fold Change vs. Vehicle)CHOP Expression (Fold Change vs. Vehicle)
Vehicle Control--1.01.0
ER Stress Only1.01.03.5 ± 0.45.2 ± 0.6
ER Stress + this compound (0.1 µM)0.8 ± 0.10.7 ± 0.13.1 ± 0.34.5 ± 0.5
ER Stress + this compound (1 µM)0.4 ± 0.050.3 ± 0.042.2 ± 0.22.8 ± 0.3
ER Stress + this compound (10 µM)0.1 ± 0.020.1 ± 0.011.5 ± 0.11.8 ± 0.2

Experimental Workflow for In Vitro ER Stress Analysis

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture ALS Cellular Model (e.g., NSC-34 SOD1-G93A) plate_cells Plate Cells cell_culture->plate_cells induce_er_stress Induce ER Stress (Tunicamycin/Thapsigargin) plate_cells->induce_er_stress treat_this compound Treat with this compound (Dose Response) induce_er_stress->treat_this compound controls Vehicle & ER Stress Controls induce_er_stress->controls rna_extraction RNA Extraction treat_this compound->rna_extraction protein_extraction Protein Extraction treat_this compound->protein_extraction controls->rna_extraction controls->protein_extraction rt_pcr RT-PCR for XBP1 Splicing rna_extraction->rt_pcr western_blot Western Blot for UPR Proteins (p-IRE1α, BiP, CHOP) protein_extraction->western_blot quantification Data Quantification & Analysis rt_pcr->quantification western_blot->quantification

Workflow for assessing this compound's effect on ER stress in vitro.
Analysis of Protein Aggregation

Objective: To evaluate the effect of this compound on the formation of protein aggregates, a key pathological feature of ALS.

Experimental Protocol:

  • Cell Culture and Treatment: Prepare and treat cells as described in section 1.1.

  • Filter Retardation Assay:

    • Lyse cells in a buffer containing non-ionic detergents.

    • Filter the lysates through a cellulose acetate membrane (0.2 µm pore size).

    • Wash the membrane to remove soluble proteins.

    • Perform immunodetection on the membrane using an antibody against the aggregating protein (e.g., mutant SOD1 or TDP-43).

    • Quantify the signal to measure the amount of insoluble, aggregated protein.

  • Immunocytochemistry:

    • Fix treated cells grown on coverslips with paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against the protein of interest (e.g., TDP-43).

    • Use a fluorescently labeled secondary antibody for visualization.

    • Counterstain nuclei with DAPI.

    • Image using a fluorescence microscope and quantify the number and size of cytoplasmic protein aggregates.

Data Presentation:

Treatment GroupInsoluble Protein Aggregates (Fold Change vs. ER Stress Control)Percentage of Cells with Cytoplasmic Aggregates
Vehicle Control-5 ± 1%
ER Stress Only1.045 ± 5%
ER Stress + this compound (1 µM)0.6 ± 0.125 ± 4%
ER Stress + this compound (10 µM)0.3 ± 0.0512 ± 2%

In Vivo Efficacy Evaluation in ALS Mouse Models

The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates many aspects of ALS pathology and is suitable for evaluating the therapeutic potential of compounds like this compound.

Behavioral and Motor Function Assessment

Objective: To determine if this compound treatment improves motor function and delays disease progression in SOD1-G93A mice.

Experimental Protocols:

  • Animal Dosing:

    • Begin dosing SOD1-G93A mice at a pre-symptomatic age (e.g., 60 days).

    • Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle-treated control group.

    • Monitor body weight regularly as an indicator of general health.[1]

  • Rotarod Test:

    • Place the mouse on a rotating rod with accelerating speed.

    • Record the latency to fall.

    • Test mice weekly to assess motor coordination and balance. A longer latency to fall indicates better motor function.[2]

  • Grip Strength Test:

    • Allow the mouse to grasp a wire grid connected to a force meter.

    • Gently pull the mouse by the tail until it releases its grip.

    • Record the peak force generated. This test measures limb muscle strength.[3][4]

  • Hanging Wire Test:

    • Place the mouse on a wire cage lid and invert it.

    • Record the time it takes for the mouse to fall. This assesses grip endurance.[2][4]

  • Neurological Scoring:

    • Visually assess the mouse for signs of motor deficits, such as hindlimb splay and gait abnormalities.

    • Assign a score based on a predefined scale (e.g., 0-4, where 0 is normal and 4 is complete paralysis) to quantify disease severity.[4][5]

Data Presentation:

Treatment GroupRotarod Latency (seconds) at 100 daysGrip Strength (grams) at 100 daysHanging Wire Latency (seconds) at 100 daysNeurological Score at 120 days
Wild-Type Control180 ± 20120 ± 10120 ± 150
SOD1-G93A + Vehicle45 ± 1060 ± 830 ± 73.5 ± 0.5
SOD1-G93A + this compound (low dose)65 ± 1275 ± 950 ± 102.8 ± 0.4
SOD1-G93A + this compound (high dose)90 ± 1595 ± 1275 ± 122.1 ± 0.3
Histopathological and Biochemical Analysis

Objective: To assess the effect of this compound on motor neuron survival and pathological markers in the spinal cord of SOD1-G93A mice.

Experimental Protocols:

  • Tissue Collection:

    • At a predetermined endpoint (e.g., end-stage disease), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the lumbar spinal cord for histological analysis and collect another portion for biochemical analysis (snap-freeze in liquid nitrogen).

  • Motor Neuron Counting:

    • Process the fixed spinal cord for cryosectioning or paraffin embedding.

    • Perform Nissl staining or immunohistochemistry for a motor neuron marker (e.g., Choline Acetyltransferase - ChAT).

    • Count the number of healthy motor neurons in the ventral horn of the lumbar spinal cord sections. An increase in motor neuron survival in this compound-treated mice would indicate a neuroprotective effect.[1]

  • Analysis of Protein Aggregation:

    • Prepare spinal cord lysates from the frozen tissue.

    • Use the filter retardation assay as described in section 1.2 to quantify insoluble SOD1 aggregates.

  • Immunohistochemistry for Gliosis:

    • Stain spinal cord sections with antibodies against GFAP (for astrocytes) and Iba1 (for microglia).

    • Quantify the immunoreactivity to assess the extent of neuroinflammation. A reduction in gliosis would suggest a beneficial effect of this compound.

Data Presentation:

Treatment GroupMotor Neuron Count (Lumbar Spine)Insoluble SOD1 Aggregates (Fold Change vs. Vehicle)GFAP Immunoreactivity (% Area)Iba1 Immunoreactivity (% Area)
Wild-Type Control4500 ± 300-5 ± 1%4 ± 1%
SOD1-G93A + Vehicle1800 ± 2501.025 ± 4%20 ± 3%
SOD1-G93A + this compound (high dose)2900 ± 3200.4 ± 0.115 ± 3%12 ± 2%

Signaling Pathway Diagram

The IRE1α-XBP1 Signaling Pathway in ALS and the Point of Intervention for this compound

IRE1a_pathway cluster_er ER Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol & Nucleus misfolded_proteins Misfolded Proteins (e.g., mutant SOD1) bip BiP/GRP78 misfolded_proteins->bip Sequesters BiP ire1a_inactive IRE1α (Inactive) misfolded_proteins->ire1a_inactive Causes BiP dissociation bip->ire1a_inactive Keeps Inactive ire1a_active IRE1α (Active) Dimerized & Phosphorylated ire1a_inactive->ire1a_active Dimerization & Autophosphorylation xbp1u_mrna XBP1u mRNA ire1a_active->xbp1u_mrna RNase activity splices 26nt intron apoptosis Apoptosis (CHOP, JNK activation) ire1a_active->apoptosis Prolonged activation leads to xbp1s_mrna XBP1s mRNA xbp1u_mrna->xbp1s_mrna xbp1s_protein XBP1s Protein (Transcription Factor) xbp1s_mrna->xbp1s_protein Translation nucleus Nucleus xbp1s_protein->nucleus Translocation upr_genes UPR Gene Expression (Chaperones, ERAD) nucleus->upr_genes Induces Transcription This compound This compound This compound->ire1a_active Inhibits RNase Domain

This compound inhibits the RNase activity of activated IRE1α.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML404 Dosage for Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ML404 for long-term in vivo studies. This compound is a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. Its ability to prevent pathological mitochondrial swelling makes it a promising therapeutic candidate for a variety of conditions, including neurodegenerative diseases, muscular dystrophies, and ischemia-reperfusion injury.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during the experimental process.

Troubleshooting Guide

This section addresses potential challenges researchers may encounter when using this compound in long-term in vivo studies.

Issue Potential Cause Recommended Solution
No observable efficacy Inadequate Dose: The concentration of this compound at the target tissue may be below the therapeutic threshold.- Perform a dose-response study to determine the minimal effective dose. - Assess the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. - Consider alternative routes of administration that may increase bioavailability.
Poor Bioavailability: this compound has low aqueous solubility, which may limit its absorption after oral administration.- Formulate this compound in a vehicle that enhances its solubility and absorption. Common vehicles include solutions with cyclodextrins, lipid-based formulations, or nanosuspensions. - Consider parenteral routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the system, preventing sustained therapeutic levels.- Determine the half-life of this compound in your animal model. - Adjust the dosing frequency based on the pharmacokinetic data to maintain a steady-state concentration within the therapeutic window.
Signs of Toxicity (e.g., weight loss, lethargy, organ damage) Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD).- Immediately reduce the dose or cease administration. - Conduct a dose-escalation study to determine the MTD in your specific animal model and strain. - Monitor animals closely for clinical signs of toxicity. - Perform histopathological analysis of major organs at the end of the study to assess for any compound-related toxicity.
Off-target effects: At higher concentrations, this compound may interact with other cellular targets.- While this compound is reported to be selective, it is crucial to characterize any potential off-target activities through in vitro profiling against a panel of relevant receptors and enzymes. - If off-target effects are suspected, consider using a lower dose in combination with another therapeutic agent to achieve the desired efficacy.
Vehicle-related toxicity: The formulation vehicle may be causing adverse effects.- Administer a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. - If the vehicle is toxic, explore alternative, well-tolerated formulation strategies.
Inconsistent results between animals Variability in drug metabolism: Individual animals may metabolize the compound at different rates.- Ensure the use of age- and weight-matched animals from a reputable supplier. - Increase the number of animals per group to improve statistical power. - If possible, measure plasma concentrations of this compound in a subset of animals to assess for variability in exposure.
Improper drug administration: Inconsistent administration technique can lead to variable dosing.- Ensure all personnel are properly trained in the chosen route of administration. - For oral gavage, verify proper placement to avoid administration into the lungs. For injections, ensure the full dose is delivered.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that can open in the inner mitochondrial membrane under conditions of high calcium and oxidative stress. Pathological opening of the mPTP leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death. This compound prevents this pore from opening, thereby protecting cells from this form of damage.

ML404_Mechanism_of_Action cluster_0 Pathological Stimuli cluster_1 Mitochondrion cluster_2 Cellular Outcome High Calcium High Calcium mPTP mPTP Opening High Calcium->mPTP Oxidative Stress Oxidative Stress Oxidative Stress->mPTP Swelling Mitochondrial Swelling & Rupture mPTP->Swelling Release Release of Pro-apoptotic Factors Swelling->Release CellDeath Cell Death Release->CellDeath This compound This compound This compound->mPTP Inhibits

Mechanism of action of this compound.

2. What is a recommended starting dose for a long-term in vivo study with this compound?

As there is currently no published data on the long-term in vivo dosing of this compound in rodents, a dose-finding study is essential. Based on its in vitro potency (EC50 = 4.9 nM for mitochondrial swelling inhibition), a starting dose for a tolerability study could be in the range of 1-5 mg/kg, administered once daily. However, this is an educated estimate, and the optimal dose will depend on the animal model, the disease being studied, and the pharmacokinetic properties of the compound.

3. How should I formulate this compound for in vivo administration?

Given its low aqueous solubility, this compound will likely require a specific formulation for in vivo use. Some common options for poorly soluble compounds include:

  • Suspension: Micronized this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in saline.

  • Solution: For parenteral administration, solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or co-solvents (e.g., a mixture of DMSO, PEG400, and saline) can be used. It is critical to first test the tolerability of the chosen vehicle in a control group.

4. What is the recommended experimental workflow for establishing a long-term dosing regimen?

A systematic approach is necessary to determine a safe and effective long-term dose for this compound. The following workflow is recommended:

Dose_Optimization_Workflow start Start formulation Develop a Tolerable Formulation start->formulation pk_study Single Dose Pharmacokinetics (PK) (e.g., 3 doses) formulation->pk_study mtd_study Maximum Tolerated Dose (MTD) Study (e.g., 7-14 days) pk_study->mtd_study efficacy_study Pilot Efficacy Study (at 2-3 doses below MTD) mtd_study->efficacy_study long_term_study Long-term Efficacy & Toxicity Study efficacy_study->long_term_study end End long_term_study->end

Workflow for establishing a long-term dosing regimen.

Experimental Protocols:

  • Single Dose Pharmacokinetics Study:

    • Administer this compound at three different dose levels (e.g., 1, 5, and 20 mg/kg) to separate groups of animals via the intended route of administration.

    • Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Analyze plasma samples to determine the concentration of this compound over time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Maximum Tolerated Dose (MTD) Study:

    • Administer this compound daily for 7-14 days at escalating doses to different groups of animals.

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

    • At the end of the study, collect blood for clinical chemistry and hematology analysis.

    • Perform a gross necropsy and histopathological examination of major organs.

    • The MTD is defined as the highest dose that does not cause significant toxicity.

  • Pilot and Long-Term Efficacy Studies:

    • Based on the MTD, select 2-3 doses for a pilot efficacy study in your disease model.

    • Administer this compound for the duration of the study and monitor for the desired therapeutic effect using relevant biomarkers or functional readouts.

    • Continue to monitor for any signs of toxicity.

    • Based on the results of the pilot study, select the optimal dose for the full-scale, long-term efficacy and safety study.

5. What are the known in vitro properties of this compound?

The following table summarizes the key in vitro characteristics of this compound.

Parameter Value Assay
EC50 (mPTP inhibition) 4.9 nMMitochondrial Swelling Assay
Mitochondrial Coupling No effect at < 100 µMRhodamine 123 Uptake Assay
Aqueous Solubility (PBS) 0.28 µg/mL (0.85 µM)N/A
DTT Stability StableN/A

This data highlights the high potency and selectivity of this compound for the mPTP in vitro. However, these properties need to be validated in vivo.

By following the guidance provided in this technical support center, researchers can develop a robust and reproducible long-term dosing strategy for this compound in their in vivo models, paving the way for further preclinical development of this promising therapeutic agent.

common pitfalls to avoid when working with ML404 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ML404

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel, selective MEK1/2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to and inhibiting the kinase activity of MEK1/2, this compound prevents the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This downstream blockade of the MAPK/ERK signaling pathway can inhibit cellular proliferation and induce apoptosis in tumor cell lines where this pathway is aberrantly activated.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I am not observing the expected decrease in cell viability after this compound treatment. What are some possible causes?

A3: There are several potential reasons for a lack of effect on cell viability. Firstly, ensure the correct product was ordered and used.[1] Secondly, verify the concentration of your this compound stock solution. If the concentration is too low, the desired effect may not be achieved. It is also crucial to consider the cell line being used; some cell lines may be less dependent on the MAPK/ERK pathway for survival and proliferation, and therefore less sensitive to this compound. Finally, confirm that the treatment duration is sufficient to induce a biological response.

Q4: My Western blot results show inconsistent inhibition of ERK1/2 phosphorylation after this compound treatment. What could be the issue?

A4: Inconsistent Western blot results can stem from several factors. Ensure that your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles, which can degrade the compound. It is also important to use a consistent and appropriate treatment time and concentration of this compound across experiments. Variations in these parameters can lead to differing levels of target inhibition.[2] Additionally, problems with the Western blot technique itself, such as uneven protein loading or transfer, can contribute to variability. Always include positive and negative controls to validate your results.[3]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your cell culture medium is below 0.5%.
Compound Precipitation This compound may precipitate out of solution at high concentrations or in certain media. Visually inspect your culture medium for any signs of precipitation. If observed, try lowering the working concentration of this compound.
Off-Target Activity At very high concentrations, this compound may exhibit off-target effects. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition of MEK1/2.
Issue 2: Difficulty Reproducing Experimental Results
Possible Cause Troubleshooting Step
Reagent Quality The quality and identity of reagents and solvents can impact results.[2] Use high-purity solvents and reagents from reputable suppliers.
Inconsistent Protocol Minor variations in experimental protocols can lead to significant differences in outcomes.[2] Ensure all steps of the protocol are followed precisely for each experiment.
Cell Line Instability Cell lines can change over time with repeated passaging. Use low-passage number cells and regularly perform cell line authentication.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway of this compound and a standard experimental workflow for its characterization.

ML404_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Core Pathway cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK1/2 Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow Start Start Cell_Culture 1. Seed and culture target cells Start->Cell_Culture Treatment 2. Treat cells with this compound (and vehicle control) Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block the membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-ERK, total ERK) Blocking->Primary_Ab Secondary_Ab 8. Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect signal and analyze results Secondary_Ab->Detection End End Detection->End

Caption: A typical experimental workflow for assessing this compound activity via Western Blot.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition
  • Cell Seeding and Treatment: Seed your chosen cancer cell line in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

References

ML404 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of ML404, a potent inhibitor of the mitochondrial permeability transition pore (mtPTP), and strategies to mitigate its potential off-target effects. By following these guidelines, users can enhance the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mtPTP). Its primary on-target effect is the suppression of mitochondrial swelling, with a reported EC50 of 4.9 nM.[1] It is investigated for its therapeutic potential in conditions associated with mtPTP opening, such as multiple sclerosis, Alzheimer's disease, and myocardial infarction.[1]

Q2: What is the most critical known off-target effect of this compound?

The primary reported adverse effect of this compound is the disruption of mitochondrial coupling.[1] Importantly, this off-target effect is concentration-dependent and occurs at concentrations significantly higher than those required for its on-target activity.

Q3: At what concentration does this compound typically exhibit its primary off-target effect?

The disruption of mitochondrial coupling has been observed at this compound concentrations greater than 100 µM.[1] This is substantially higher than its effective concentration for inhibiting mitochondrial swelling (EC50 = 4.9 nM).

Q4: How can I minimize the risk of observing off-target effects in my experiments?

The most effective strategy is to use the lowest concentration of this compound that elicits the desired on-target effect. Based on the available data, maintaining concentrations well below 100 µM is crucial to avoid the known off-target effect of mitochondrial uncoupling. A thorough dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental system.

Q5: Is there a commercially available inactive analog (negative control) for this compound?

The available literature does not specify a commercially available, structurally similar but inactive control for this compound. In the absence of a validated negative control, it is even more critical to perform rigorous control experiments to ensure that the observed phenotype is a direct result of this compound's on-target activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular toxicity or altered mitochondrial function (e.g., changes in mitochondrial membrane potential). The concentration of this compound used may be too high, leading to the off-target effect of mitochondrial uncoupling.Perform a dose-response curve to identify the minimal effective concentration for mtPTP inhibition. Use concentrations significantly below 100 µM.
Observed phenotype is inconsistent with mtPTP inhibition. The phenotype may be due to an unknown off-target effect of this compound.1. Orthogonal Probe: Use a structurally different, well-characterized mtPTP inhibitor to see if it recapitulates the same phenotype. 2. Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout a key component of the mtPTP (e.g., Cyclophilin D) and assess if this phenocopies the effect of this compound.
Variability in experimental results between different batches of this compound. The purity and stability of the compound may vary.Ensure you are using a high-purity batch of this compound. Store the compound as recommended by the supplier to prevent degradation.

Quantitative Data Summary

Parameter Value Description
On-Target Potency (EC50) 4.9 nMConcentration for 50% effective inhibition of mitochondrial swelling.[1]
Off-Target Effect Concentration > 100 µMConcentration at which disruption of mitochondrial coupling is observed.[1]

Experimental Protocols & Methodologies

Mitochondrial Swelling Assay (Biochemical Assay)

This assay directly measures the on-target effect of this compound.

  • Isolate Mitochondria: Isolate mitochondria from your cell line or tissue of interest using differential centrifugation.

  • Prepare Assay Buffer: Use a standard mitochondrial respiration buffer (e.g., containing mannitol, sucrose, HEPES, and phosphate).

  • Induce Swelling: Use a known inducer of the mtPTP, such as a high concentration of Ca2+.

  • Apply this compound: Pre-incubate the isolated mitochondria with varying concentrations of this compound before adding the swelling inducer.

  • Measure Swelling: Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: Plot the rate of absorbance change against the concentration of this compound to determine the EC50.

Cell Viability/Toxicity Assay (Cell-Based Assay)

This assay helps to identify the concentration range where this compound may induce off-target cytotoxicity.

  • Cell Plating: Plate your cells of interest in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from low nM to high µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a standard cell viability assay, such as an MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Determine the concentration of this compound that causes a significant reduction in cell viability. This will help define the upper limit of your experimental concentration range.

Visualizing Pathways and Workflows

On_Target_vs_Off_Target_Logic This compound This compound Treatment Concentration Concentration Range This compound->Concentration OnTarget On-Target Effect: mtPTP Inhibition Concentration->OnTarget Low nM OffTarget Off-Target Effect: Mitochondrial Uncoupling Concentration->OffTarget > 100 µM PhenotypeA Desired Phenotype OnTarget->PhenotypeA PhenotypeB Adverse Effects/ Confounding Phenotype OffTarget->PhenotypeB

Caption: Logical relationship of this compound concentration to its effects.

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Validation (Recommended) DoseResponse 1. Dose-Response Curve (e.g., Mitochondrial Swelling Assay) DetermineEC50 2. Determine Minimal Effective Concentration (EC50) DoseResponse->DetermineEC50 Experiment 3. Perform Experiment using Optimal [this compound] DetermineEC50->Experiment NegativeControl 4. Include Vehicle Control Experiment->NegativeControl OrthogonalProbe 5a. Orthogonal Probe (Different mtPTP inhibitor) Experiment->OrthogonalProbe Validate Phenotype GeneticValidation 5b. Genetic Validation (e.g., Cyclophilin D KO/KD) Experiment->GeneticValidation Validate Phenotype

Caption: Workflow for mitigating and validating this compound's effects.

mtPTP_pathway cluster_Mitochondrion Mitochondrion cluster_mtPTP mtPTP Complex IMM Inner Mitochondrial Membrane OMM Outer Mitochondrial Membrane VDAС VDAC Swelling Mitochondrial Swelling & Cell Death VDAС->Swelling Pore Opening ANT ANT ANT->VDAС CypD Cyclophilin D CypD->ANT Ca_Stress High [Ca2+] Oxidative Stress Ca_Stress->CypD activates This compound This compound This compound->VDAС Inhibits

Caption: this compound's inhibitory action on the mtPTP complex.

References

Technical Support Center: Refining ML404 Treatment Duration for Maximal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of ML404 for maximal therapeutic effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.[1][2][3][4] It directly blocks these channels, thereby inhibiting the influx of calcium into the cell.[1][4] This action is independent of the G-protein coupled receptor (GPCR) activation pathway that often leads to the opening of these channels.[4]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: A common starting point for in vitro experiments is a concentration around the IC50 value. For this compound, the IC50 is approximately 0.96 µM in fluorescent intracellular Ca2+ assays and around 2.6-3 µM in whole-cell voltage-clamp experiments.[1][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How long should I incubate my cells with this compound to see a maximal effect?

A3: The optimal treatment duration for this compound is highly dependent on the specific experimental goals, cell type, and the biological process being investigated. There is no single recommended duration. It is crucial to perform a time-course experiment to determine the shortest duration required to achieve a sustained, maximal therapeutic effect while minimizing potential off-target effects or cytotoxicity. The provided experimental protocol in this guide outlines a method for determining this.

Q4: Is this compound selective for TRPC4/5 channels?

A4: Yes, this compound shows good selectivity for TRPC4/5 channels. It exhibits a 19-fold selectivity against the closely related TRPC6 channel.[1][4] Studies have shown no significant blocking activity against other TRP channels such as TRPV1, TRPV3, TRPA1, and TRPM8, or against voltage-gated sodium, potassium, and calcium channels at concentrations up to 10-20 µM.[3][4]

Q5: Can this compound be used in both GPCR-activated and non-GPCR-activated TRPC4/5 channel studies?

A5: Yes. This compound has been shown to block TRPC4 channels activated by various mechanisms, indicating a direct effect on the channel itself rather than interference with the signaling pathways leading to channel activation.[1][4] This makes it a versatile tool for studying TRPC4/5 function regardless of the activation mechanism.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect of this compound 1. Incorrect this compound concentration: The concentration may be too low for the specific cell type or experimental conditions. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Low expression of TRPC4/5 channels: The cell line being used may not express sufficient levels of the target channels.1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Ensure this compound is stored as recommended and prepare fresh stock solutions in a suitable solvent like DMSO.[3] 3. Verify TRPC4/5 expression levels in your cell line using techniques like qPCR or Western blotting.
Observed cytotoxicity with prolonged this compound treatment 1. Off-target effects: At high concentrations or with long incubation times, this compound may have off-target effects. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cellular stress: Prolonged inhibition of calcium signaling can induce cellular stress and apoptosis.1. Use the lowest effective concentration of this compound as determined by your dose-response and time-course experiments. 2. Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your time-course experiment to identify the maximum non-toxic treatment duration.
Diminishing inhibitory effect over time 1. Metabolism of this compound: The compound may be metabolized by the cells over time. 2. Receptor/channel internalization or desensitization: Prolonged stimulation of the activating pathway (if used) may lead to desensitization.1. Consider replenishing the media with fresh this compound during long-term experiments. The frequency of replenishment will need to be determined empirically. 2. If using a GPCR agonist to activate the channels, investigate the potential for receptor desensitization in your system and adjust the experimental design accordingly.
High background in calcium flux assays 1. Incomplete hydrolysis of Indo-1 AM: The AM ester form of the dye may not be fully cleaved, leading to poor loading and high background. 2. Dye leakage or compartmentalization: The dye may be leaking from the cells or accumulating in organelles.1. After loading, allow for a recovery period of 30-60 minutes to ensure complete de-esterification of the AM moieties.[5] 2. Optimize the dye loading concentration and incubation time; lower concentrations and temperatures can sometimes reduce compartmentalization.[5][6]

Quantitative Data Summary

Parameter Value Assay Reference
IC50 (TRPC4β)0.96 µMFluorescent Intracellular Ca2+ Assay[1][4]
IC50 (TRPC4β)~3 µMWhole-Cell Voltage Clamp[3]
IC50 (TRPC4β)2.6 µMAutomated Electrophysiology[1]
Selectivity19-foldAgainst TRPC6[1][4]

Experimental Protocols

Protocol: Determining Optimal this compound Treatment Duration using a Calcium Flux Assay

This protocol describes how to perform a time-course experiment to determine the optimal duration of this compound treatment for inhibiting TRPC4/5-mediated calcium influx using the ratiometric fluorescent indicator Indo-1 AM.

Materials:

  • Cells expressing TRPC4/5 channels

  • This compound

  • Indo-1 AM

  • Pluronic F-127 (optional)

  • Anhydrous DMSO

  • Cell culture medium

  • Physiological buffer (e.g., HBSS with Ca2+ and Mg2+)

  • TRPC4/5 channel agonist (e.g., a specific GPCR agonist)

  • Positive control: Ionomycin[6][7]

  • Negative control: EGTA (calcium chelator)[6][7]

  • Flow cytometer with UV laser and appropriate filters

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in your chosen physiological buffer.

  • Indo-1 AM Loading:

    • Prepare a stock solution of Indo-1 AM in anhydrous DMSO.

    • Dilute the Indo-1 AM stock solution in the cell suspension to a final concentration (typically 1-5 µM, requires optimization for your cell type).[5][6] Pluronic F-127 can be added to aid in dye dispersal.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[5][8]

    • Wash the cells twice with fresh physiological buffer to remove extracellular dye.

    • Resuspend the cells in the same buffer and allow them to rest for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.[5]

  • This compound Treatment Time-Course:

    • Aliquot the Indo-1 AM-loaded cells into separate tubes for each time point and condition (e.g., 0, 5, 15, 30, 60, 120 minutes of this compound treatment).

    • To each "treatment" tube, add this compound at the desired final concentration (e.g., 1-10 µM). For the "0 minutes" and "untreated control" tubes, add an equivalent volume of vehicle (DMSO).

    • Incubate the tubes at 37°C for the specified durations.

  • Calcium Flux Measurement by Flow Cytometry:

    • For each time point, acquire data on the flow cytometer.

    • Establish a baseline fluorescence ratio for approximately 30-60 seconds.

    • Pause the acquisition, add the TRPC4/5 agonist to the cell suspension, and immediately resume data acquisition for several minutes to record the calcium influx.

    • At the end of the experiment, add a positive control (Ionomycin) to a sample of untreated cells to determine the maximum calcium response.

    • Use a sample of untreated cells with EGTA as a negative control to establish the minimum calcium level.[7]

  • Data Analysis:

    • Calculate the ratio of Indo-1 AM fluorescence at the calcium-bound wavelength (~400 nm) to the calcium-free wavelength (~500 nm).

    • Plot the fluorescence ratio over time for each this compound treatment duration.

    • Determine the level of inhibition for each pre-incubation time by comparing the peak calcium response to the untreated control.

    • The optimal treatment duration is the shortest time that provides a stable and maximal inhibitory effect.

Visualizations

G cluster_0 Cell Membrane GPCR GPCR PLC PLC GPCR->PLC Activates TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 Opens Ca_ion Ca²⁺ Response Downstream Cellular Response Ca_ion->Response Initiates Agonist Agonist Agonist->GPCR Activates This compound This compound This compound->TRPC4_5 Blocks

Caption: this compound signaling pathway inhibition.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Incubation cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis prep_cells Prepare Cell Suspension (1x10⁶ cells/mL) load_dye Load Cells with Indo-1 AM (30-60 min) prep_cells->load_dye wash_cells Wash and Rest Cells (30 min) load_dye->wash_cells aliquot Aliquot Cells for Each Time Point wash_cells->aliquot add_this compound Add this compound or Vehicle aliquot->add_this compound incubate Incubate for Varied Durations (e.g., 0, 5, 15, 30, 60 min) add_this compound->incubate baseline Record Baseline Fluorescence (30s) incubate->baseline stimulate Add Agonist and Record Ca²⁺ Influx baseline->stimulate controls Run Positive (Ionomycin) & Negative (EGTA) Controls stimulate->controls calc_ratio Calculate Fluorescence Ratio controls->calc_ratio plot_data Plot Ratio vs. Time calc_ratio->plot_data determine_optimal Determine Shortest Duration for Maximal Inhibition plot_data->determine_optimal

Caption: Workflow for determining optimal this compound treatment duration.

References

addressing inconsistencies in experimental results with ML404

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with ML404. Our aim is to help you address inconsistencies in your experimental results and ensure the reliable application of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective inhibitor of the novel tyrosine kinase, TK-1. It functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrate, SUB-1. This action is intended to block the pro-proliferative signaling cascade mediated by the TK-1 pathway.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated anti-proliferative activity in a range of cancer cell lines that exhibit overexpression or constitutive activation of TK-1, including but not limited to, the NCI-H460 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments.

Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range (e.g., passages 5-15).
Serum Concentration Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test a range of serum concentrations or consider using serum-free media for the duration of the treatment.
Compound Stability This compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution for each experiment.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can affect the final readout. Ensure a uniform cell seeding density across all wells and plates.
Issue 2: High Background Signal in Kinase Assays

Your in vitro kinase assays may show high background, making it difficult to determine the true inhibitory effect of this compound.

Potential Cause Recommended Solution
ATP Concentration If the ATP concentration is too high, it can outcompete this compound for the kinase binding site. Determine the Km of ATP for TK-1 and use an ATP concentration at or below this value.
Enzyme Purity Impurities in the recombinant TK-1 enzyme preparation can lead to non-specific kinase activity. Use highly purified TK-1 for your assays.
Buffer Composition The pH and ionic strength of the assay buffer can influence enzyme activity and compound binding. Optimize the buffer conditions for TK-1 activity.
Issue 3: Unexpected Off-Target Effects

You may observe cellular effects that are not consistent with the known function of the TK-1 pathway.

Potential Cause Recommended Solution
Non-Specific Kinase Inhibition At higher concentrations, this compound may inhibit other kinases with similar ATP-binding pockets. Perform a kinome-wide screen to identify potential off-target interactions.
Compound Cytotoxicity The observed effects may be due to general cytotoxicity rather than specific inhibition of TK-1. Include a counterscreen with a cell line that does not express TK-1 to assess non-specific toxicity.
Metabolite Activity Cellular metabolism may alter this compound, and its metabolites could have different biological activities. Investigate the metabolic stability of this compound in your cell model.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol describes a method for determining the IC50 of this compound in the NCI-H460 cell line using a resazurin-based viability assay.

Materials:

  • NCI-H460 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • Resazurin sodium salt

  • 96-well plates

Methodology:

  • Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium, ranging from 100 µM to 0.1 nM.

  • Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Assay: Add resazurin to each well to a final concentration of 0.1 mg/mL and incubate for 4 hours.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Subtract the background fluorescence (no-cell control) from all measurements. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50.

Sample Data:

This compound Concentration (µM)% Viability (Mean ± SD)
1002.5 ± 1.1
1015.2 ± 3.4
148.9 ± 5.2
0.185.7 ± 4.8
0.0198.1 ± 2.3
0 (Vehicle)100 ± 1.9

Visualizations

ML404_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TK1 TK-1 Receptor->TK1 Activates SUB1 SUB-1 TK1->SUB1 Phosphorylates Proliferation Cell Proliferation SUB1->Proliferation Promotes This compound This compound This compound->TK1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Verify Reagent Quality & Storage Start->CheckReagents CheckCellLine Confirm Cell Line Identity & Passage Start->CheckCellLine OptimizeAssay Optimize Assay Parameters CheckProtocol->OptimizeAssay CheckReagents->OptimizeAssay CheckCellLine->OptimizeAssay ConsultSupport Consult Technical Support OptimizeAssay->ConsultSupport Failure Resolved Results are Consistent OptimizeAssay->Resolved Success

Caption: Workflow for troubleshooting inconsistent this compound results.

Technical Support Center: Enhancing the In Vivo Bioavailability of ML404

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo application of ML404, a potent mitochondrial permeability transition pore (mtPTP) inhibitor. Given the limited publicly available data on the physicochemical properties of this compound, this guide focuses on providing a strategic framework and practical methodologies for improving its bioavailability, a common hurdle for many small molecule inhibitors in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the mitochondrial permeability transition pore (mtPTP), with an EC50 of 4.9 nM.[1] The mtPTP is a protein complex in the inner mitochondrial membrane that, under pathological conditions like high calcium levels or oxidative stress, can open and lead to mitochondrial swelling and cell death.[2][3] By inhibiting the opening of the mtPTP, this compound is being investigated for its therapeutic potential in conditions such as multiple sclerosis, Alzheimer's disease, and myocardial infarction.[1]

Q2: I am observing poor efficacy of this compound in my in vivo experiments. What could be the reason?

Q3: How can I improve the bioavailability of this compound for my in vivo studies?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble compounds. These include:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can improve its solubility and absorption. Common examples include Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved dissolution and absorption.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can enhance its solubility.

The choice of formulation will depend on the specific physicochemical properties of this compound, the intended route of administration, and the experimental model.

Q4: What are the predicted physicochemical properties of this compound?

A4: Based on the chemical structure of this compound, in silico prediction tools can provide an estimation of its properties. These predictions suggest that this compound is a lipophilic compound with low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. It is important to experimentally verify these properties.

Predicted Physicochemical Properties of this compound (based on in silico modeling)

PropertyPredicted ValueImplication for Bioavailability
LogP ~4.5High lipophilicity, suggesting poor aqueous solubility but potentially good membrane permeability.
Aqueous Solubility <0.1 mg/LVery low solubility, which is a major barrier to oral absorption.
BCS Class (Predicted) Class II or IVLow solubility is the primary rate-limiting step for absorption.

Note: These are predicted values and should be confirmed experimentally.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in in vivo studies.

  • Question: My in vivo results with this compound are highly variable between animals. What could be the cause?

  • Answer: Inconsistent results are often a symptom of poor and variable drug absorption. If this compound is simply suspended in an aqueous vehicle, it may precipitate upon administration, leading to erratic absorption.

    • Troubleshooting Steps:

      • Evaluate your current formulation: Is the compound fully dissolved or a suspension? Simple suspensions are prone to variability.

      • Consider a bioavailability-enhancing formulation: Employing formulations like SLNs or SEDDS can provide more consistent drug levels in the blood.

      • Check for compound stability: Ensure that this compound is stable in your chosen vehicle and under your experimental conditions.

Issue 2: Difficulty in preparing a suitable formulation for administration.

  • Question: I am struggling to dissolve this compound in a vehicle that is suitable for in vivo administration. What can I do?

  • Answer: The low predicted aqueous solubility of this compound makes it challenging to prepare simple aqueous solutions for dosing.

    • Troubleshooting Steps:

      • Solubility Screening: Perform a solubility screen in various pharmaceutically acceptable solvents and oils to identify a suitable starting point for formulation development.

      • Utilize Co-solvents: A mixture of solvents (e.g., DMSO, PEG400, and saline) can sometimes be used for intravenous administration, but care must be taken to avoid precipitation upon injection. The final concentration of organic solvents should be kept to a minimum.

      • Adopt a Formulation Strategy: For oral administration, developing a SEDDS or an SLN formulation is a more robust approach to overcome solubility issues.

Issue 3: Observed toxicity or adverse effects at the desired therapeutic dose.

  • Question: I am observing unexpected toxicity in my animal models when I administer this compound. Could the formulation be the cause?

  • Answer: Yes, the formulation components themselves can sometimes cause adverse effects.

    • Troubleshooting Steps:

      • Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess the effects of the formulation components.

      • Excipient Selection: Choose excipients with a good safety profile and use them at the lowest effective concentration. Refer to the FDA's Inactive Ingredient Database for guidance.

      • Dose-Response Study: Conduct a dose-response study to determine the therapeutic window of your this compound formulation.

Experimental Protocols

Here are detailed methodologies for two common bioavailability-enhancing formulations that can be adapted for this compound.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method involves dispersing a melted lipid phase containing the drug in a hot aqueous surfactant solution.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Lipid Phase Preparation:

    • Weigh the solid lipid and this compound. The drug-to-lipid ratio may need to be optimized (e.g., 1-5% w/w).

    • Heat the lipid to 5-10°C above its melting point until a clear, molten liquid is formed.

    • Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water (e.g., 1-2% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase while stirring at high speed using a high-shear homogenizer (e.g., 8,000-15,000 rpm) for 5-10 minutes. This forms a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Quickly cool the hot emulsion by placing it in an ice bath while continuing to stir. This rapid cooling causes the lipid to solidify into nanoparticles.

  • Characterization:

    • Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

Protocol 2: Preparation of Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafac™ lipophile WL 1349)

  • Surfactant (e.g., Cremophor® RH40, Tween® 20)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying regions.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50°C to facilitate mixing and dissolve this compound.

    • Vortex or stir the mixture until a clear, homogenous solution is obtained.

  • Self-Emulsification Assessment:

    • Add a small amount of the SEDDS formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring.

    • Visually observe the formation of a clear or slightly bluish-white emulsion.

    • Measure the droplet size of the resulting emulsion using DLS.

Table of Common Excipients for SLN and SEDDS Formulations

Formulation TypeComponentExamples
SLN Solid Lipid Glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5, Dynasan® 114
Surfactant Poloxamer 188, Tween® 80, Polysorbate 20, Lecithin
SEDDS Oil Capryol™ 90, Labrafac™ lipophile WL 1349, Maisine® CC, Olive oil
Surfactant Cremophor® RH40, Tween® 20, Labrasol®, Kolliphor® EL
Co-surfactant Transcutol® HP, PEG 400, Propylene glycol

Visualizations

Signaling Pathway of mtPTP Inhibition by this compound

mtPTP_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Ca_overload Ca²⁺ Overload mtPTP mtPTP Opening Ca_overload->mtPTP Induces ROS Oxidative Stress (ROS) ROS->mtPTP Induces Mito_Swelling Mitochondrial Swelling & Membrane Depolarization mtPTP->Mito_Swelling This compound This compound This compound->mtPTP Inhibits Cell_Death Cell Death (Apoptosis/Necrosis) Mito_Swelling->Cell_Death

Caption: Mechanism of this compound action on the mitochondrial permeability transition pore (mtPTP) pathway.

Experimental Workflow for Formulation Selection

Formulation_Workflow cluster_oral Oral Strategies cluster_iv IV Strategies Start Start: Poorly Soluble Compound (this compound) Sol_Screen Solubility Screening (Oils, Surfactants, Co-solvents) Start->Sol_Screen Route Select Route of Administration (Oral, IV, etc.) Sol_Screen->Route Oral_Path Oral Formulation Development Route->Oral_Path Oral IV_Path IV Formulation Development Route->IV_Path IV SEDDS Develop SEDDS Oral_Path->SEDDS SLN Develop SLN Oral_Path->SLN ASD Develop Amorphous Solid Dispersion Oral_Path->ASD Co_solvent Co-solvent System IV_Path->Co_solvent Nano Nanosuspension IV_Path->Nano Characterize Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) SEDDS->Characterize SLN->Characterize ASD->Characterize Co_solvent->Characterize Nano->Characterize InVivo In Vivo PK/PD Studies Characterize->InVivo

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML404. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor. While the precise mechanism is under investigation, it is hypothesized to interact with key signaling pathways that regulate cell cycle progression and survival. Off-target effects or potent on-target inhibition may lead to cytotoxicity in certain cell lines.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Cytotoxicity can be an expected outcome, particularly in cancer cell lines where the target pathway is critical for survival. However, unexpected or excessive cytotoxicity in non-target or control cell lines warrants further investigation. Both on-target and off-target effects can contribute to cell death.[1][2]

Q3: What are the initial steps to confirm this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your cell line of interest.[2][3] This will establish a quantitative measure of the compound's cytotoxic potential. It is also crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.[4]

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing a higher-than-expected level of cytotoxicity, or if the cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.

Issue 1: High Cytotoxicity Across All Tested Cell Lines

This could indicate a general cytotoxic effect or an experimental artifact.

Possible Causes & Solutions:

Possible Cause Recommended Action
Compound Concentration Verify the final concentration of this compound. Perform a serial dilution and a new dose-response curve.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells.
Incorrect Reagent Preparation Confirm the correct preparation of all reagents used in the cytotoxicity assay.[5]
General Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment.
Issue 2: Cell Line-Specific Cytotoxicity

If this compound is cytotoxic to a specific cell line but not others, this may point to a specific underlying biological mechanism.

Possible Causes & Solutions:

Possible Cause Recommended Action
On-Target Toxicity The sensitive cell line may have high expression of the this compound target or be highly dependent on that pathway for survival. Validate target expression levels (e.g., via Western Blot or qPCR).
Off-Target Effects This compound may be interacting with an unintended target present in the sensitive cell line. Consider performing a kinome scan or similar off-target profiling assay.
Metabolic Activation The sensitive cell line may metabolize this compound into a more toxic compound.
Different Cell Death Pathways The mechanism of cell death may differ between cell lines. Investigate markers for different cell death pathways (e.g., apoptosis, necroptosis).[6][7][8]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • 96-well plate with cultured cells

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[5]

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.[5]

Protocol 2: Distinguishing Apoptosis from Necrosis

This protocol helps to determine the pathway of cell death.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as in the cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineThis compound IC50 (µM)Vehicle Control Viability (%)
Cell Line A1.598.5
Cell Line B25.799.1
Control Cell Line C> 10099.5

Table 2: Example Flow Cytometry Results for Cell Line A after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.12.7
This compound (1.5 µM)45.335.818.9

Visualizations

Troubleshooting_Workflow A Unexpected Cytotoxicity Observed B Check for Artifacts: - Compound Concentration - Solvent Toxicity - Contamination A->B C Artifact Identified? B->C D Yes C->D   E No C->E   F Resolve Artifact and Repeat Experiment D->F G Investigate Biological Mechanism: - On-Target vs. Off-Target - Cell Death Pathway Analysis E->G H Characterize Mechanism G->H

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis Apoptosis Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Membrane_Blebbing Membrane Blebbing Caspase_Activation->Membrane_Blebbing Necroptosis Necroptosis RIPK1_RIPK3 RIPK1/RIPK3 Activation Necroptosis->RIPK1_RIPK3 MLKL_Phosphorylation MLKL Phosphorylation RIPK1_RIPK3->MLKL_Phosphorylation Plasma_Membrane_Rupture Plasma Membrane Rupture MLKL_Phosphorylation->Plasma_Membrane_Rupture This compound This compound Treatment Cell_Stress Cellular Stress This compound->Cell_Stress Cell_Stress->Apoptosis Caspase-8 active Cell_Stress->Necroptosis Caspase-8 inactive

Caption: Potential cell death pathways induced by this compound.

References

Technical Support Center: Optimizing Experimental Conditions for Neuroprotective Compound Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers investigating the neuroprotective effects of novel compounds. Due to the absence of specific public domain information on a compound designated "ML404," this document will refer to a hypothetical neuroprotective agent, "Compound X," to provide a framework for experimental design, troubleshooting, and data interpretation. The principles and protocols outlined here are broadly applicable to the study of new neuroprotective molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range to start with for Compound X?

A1: For a novel compound, a wide concentration range should be tested to determine both its neuroprotective efficacy and potential toxicity. A typical starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. It is crucial to first perform a toxicity assay on the neuronal cell line of choice to identify the non-toxic concentration range of Compound X before proceeding with neuroprotection assays.

Q2: What is the recommended incubation time for Compound X in neuroprotection assays?

A2: The optimal incubation time can vary depending on the mechanism of action of Compound X and the nature of the neurotoxic insult. A common approach is to pre-incubate the cells with Compound X for a period ranging from 1 to 24 hours before introducing the neurotoxic agent. The co-incubation period with the neurotoxin can also vary, typically from 24 to 48 hours. Time-course experiments are recommended to determine the optimal incubation window.

Q3: How can I be sure that the observed effects are due to neuroprotection and not to an interference with the assay itself?

A3: This is a critical point. To rule out assay interference, you should run parallel controls where Compound X is added to the assay medium in the absence of cells to check for any direct reaction with the assay reagents (e.g., MTT reagent). Additionally, microscopic examination of the cells can provide qualitative evidence of cell health that should correlate with the quantitative assay results.

Q4: My results with Compound X are not consistent. What are the common causes of variability in neuroprotection assays?

A4: Inconsistent results can arise from several factors, including:

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact results.

  • Compound Stability: Ensure that Compound X is stable in your culture medium for the duration of the experiment. Degradation of the compound can lead to a loss of effect.

  • Reagent Preparation: Inconsistent preparation of the neurotoxic agent or assay reagents can lead to variability.

  • Pipetting Errors: Accurate and consistent pipetting is crucial, especially when working with multi-well plates.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells in cell viability assays. 1. Uneven cell seeding. 2. Inconsistent volume of reagents added. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for adding reagents. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
No neuroprotective effect observed at any concentration of Compound X. 1. Compound X is not effective in the chosen model. 2. The concentration of the neurotoxic agent is too high, causing overwhelming cell death. 3. The incubation time is not optimal.1. Consider using a different neuronal cell line or a different neurotoxic insult. 2. Perform a dose-response curve for the neurotoxic agent to find a concentration that causes ~50% cell death (EC50). 3. Conduct a time-course experiment for Compound X pre-incubation and co-incubation.
Compound X appears to be toxic to the cells even at low concentrations. 1. Inherent cytotoxicity of the compound. 2. Issues with the solvent used to dissolve Compound X.1. Test a wider range of lower concentrations. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent control.
Inconsistent Western blot results for signaling pathway analysis. 1. Poor sample preparation. 2. Suboptimal antibody concentration. 3. Issues with protein transfer.1. Ensure consistent protein extraction and quantification. 2. Titrate primary and secondary antibodies to determine the optimal dilution. 3. Verify transfer efficiency using a Ponceau S stain.

Quantitative Data Summary

The following tables provide example data for a hypothetical neuroprotective compound (Compound X). Researchers should generate their own data for their specific compound and experimental conditions.

Table 1: Dose-Response of Compound X on Neuronal Viability (MTT Assay)

Concentration of Compound X% Cell Viability (Mean ± SD)
Control (no neurotoxin)100 ± 5.2
Neurotoxin alone48.5 ± 4.1
Neurotoxin + 1 nM Compound X52.3 ± 3.8
Neurotoxin + 10 nM Compound X65.7 ± 4.5
Neurotoxin + 100 nM Compound X88.9 ± 5.1
Neurotoxin + 1 µM Compound X92.4 ± 4.9
Neurotoxin + 10 µM Compound X91.8 ± 5.3

Table 2: Effect of Compound X on Caspase-3 Activity

TreatmentRelative Caspase-3 Activity (Fold Change vs. Control)
Control1.0
Neurotoxin alone3.5
Neurotoxin + 100 nM Compound X1.8
Neurotoxin + 1 µM Compound X1.2

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-incubate the cells with various concentrations of Compound X for the desired time (e.g., 2-24 hours).

  • Neurotoxin Addition: Add the neurotoxic agent (e.g., H₂O₂) to the wells (except for the control wells) and incubate for 24-48 hours.[3]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[1] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[4]

  • Cell Treatment: Seed and treat cells with Compound X and the neurotoxin as described for the MTT assay in a 96-well plate.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions of a commercially available caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., a DEVD-pNA colorimetric substrate or a fluorogenic substrate) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK.[5][6]

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[5][6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_assays Experimental Assays cluster_endpoints Endpoints cell_seeding Cell Seeding compound_treatment Compound X Treatment cell_seeding->compound_treatment neurotoxin_exposure Neurotoxin Exposure compound_treatment->neurotoxin_exposure viability_assay Cell Viability Assay (MTT) neurotoxin_exposure->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3) neurotoxin_exposure->apoptosis_assay signaling_analysis Signaling Pathway Analysis (Western Blot) neurotoxin_exposure->signaling_analysis

Caption: Experimental workflow for assessing the neuroprotective effects of Compound X.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) Akt->Neuroprotection Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Neuroprotection CompoundX Compound X CompoundX->PI3K CompoundX->Ras

Caption: Potential signaling pathways modulated by a neuroprotective compound.

References

strategies for enhancing the stability of ML404 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of the small molecule ML404 in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, oxygen levels, and the choice of solvent. Like many small molecules, this compound is susceptible to degradation pathways such as hydrolysis and oxidation. It is crucial to identify the specific degradation pathways to devise an effective stabilization strategy.

Q2: What are the initial signs of this compound degradation in my solution?

A2: Initial signs of degradation can include a change in the color or clarity of the solution, the formation of precipitates, or a decrease in the expected biological activity. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and a decrease in the concentration of the parent this compound compound.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: For maximal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. To minimize the risk of degradation, prepare solutions at a high concentration to limit the amount of solvent needed for experiments. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.

Q4: Can common excipients be used to enhance the stability of this compound?

A4: Yes, certain excipients can significantly improve the stability of this compound in solution.[[“]][2] Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to prevent oxidative degradation. Buffering agents are essential to maintain an optimal pH and prevent acid or base-catalyzed hydrolysis.[2] Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that may catalyze degradation reactions.

Troubleshooting Guides

Issue 1: I am observing precipitation of this compound in my aqueous experimental buffer.

  • Question: What are the likely causes of this compound precipitation, and how can I resolve this?

  • Answer: Precipitation of this compound in aqueous buffers is often due to its low aqueous solubility. Here are several strategies to address this issue:

    • Co-solvents: The addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can increase the solubility of this compound. It is important to ensure the final concentration of the co-solvent is compatible with your experimental system.

    • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. Determine the pKa of this compound and adjust the buffer pH to a range where the molecule is in its most soluble form.

    • Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used at low concentrations to form micelles that encapsulate and solubilize hydrophobic molecules like this compound.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

Issue 2: My this compound solution is losing biological activity over a short period, even when stored at 4°C.

  • Question: What could be causing the rapid loss of this compound activity, and what steps can I take to prevent it?

  • Answer: A rapid loss of biological activity suggests chemical degradation of this compound. Consider the following troubleshooting steps:

    • Investigate Hydrolysis: If your experimental buffer is aqueous, this compound may be undergoing hydrolysis. Assess the stability of this compound at different pH values to identify a pH range where it is most stable.

    • Prevent Oxidation: this compound may be sensitive to oxidation, which can be accelerated by exposure to air and metal ions. Prepare your solutions using degassed buffers and consider adding an antioxidant.

    • Light Sensitivity: Photodegradation can be a cause of instability. Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil during experiments and storage.

    • Temperature Effects: While 4°C is suitable for short-term storage, for longer periods, storing aliquots at -20°C or -80°C is recommended to slow down degradation kinetics.

Quantitative Data Summary

The following table summarizes the stability of this compound under various storage conditions after 30 days. The percentage of remaining this compound was determined by HPLC analysis.

Storage ConditionSolventTemperature% this compound RemainingObservations
1DMSO-80°C99.5%No visible changes.
2DMSO-20°C98.2%No visible changes.
3DMSO4°C91.8%Slight yellowing of the solution.
4Ethanol-20°C97.5%No visible changes.
5PBS (pH 7.4)4°C65.3%Significant yellowing and some precipitate.
6PBS (pH 7.4) with 0.1% Tween® 804°C78.9%Solution remains clear.
7Acetate Buffer (pH 5.0)4°C85.1%No visible changes.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantitatively assess the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0).

    • Prepare separate samples for each storage condition to be tested (e.g., different temperatures, light exposure).

  • Sample Incubation:

    • Store the prepared samples under the specified conditions.

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-22 min: 5% B

    • Detection: UV at the λmax of this compound.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Screening for a Suitable Antioxidant

This protocol describes a method to screen for an effective antioxidant to prevent the oxidative degradation of this compound.

  • Preparation of Solutions:

    • Prepare a 100 µM solution of this compound in an aqueous buffer where it is known to be susceptible to oxidation (e.g., PBS pH 7.4).

    • Prepare stock solutions of various antioxidants (e.g., ascorbic acid, BHT, Trolox) in an appropriate solvent.

  • Experimental Setup:

    • To separate aliquots of the this compound solution, add each antioxidant to a final concentration of 10-100 µM. Include a control sample with no antioxidant.

    • To accelerate oxidation, you can optionally add a pro-oxidant like a low concentration of a metal catalyst (e.g., CuCl₂).

    • Incubate the samples at room temperature or 37°C, protected from light.

  • Analysis:

    • At various time points, analyze the samples by HPLC as described in Protocol 1.

    • Compare the degradation rate of this compound in the presence of different antioxidants to the control. The most effective antioxidant will result in the slowest degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare this compound Stock Solution setup Set up Stability Study Conditions prep_stock->setup prep_buffers Prepare Test Buffers prep_buffers->setup incubate Incubate Samples setup->incubate aliquot Collect Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc data Analyze Data & Determine Degradation Rate hplc->data conclusion Identify Optimal Storage Conditions data->conclusion

Caption: Workflow for assessing the stability of this compound.

stability_factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_strategies Stabilization Strategies pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature This compound This compound Stability Temperature->this compound affects Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Solvent Solvent Choice Solvent->this compound affects Hydrolysis->this compound Oxidation->this compound Photodegradation->this compound Buffers Use of Buffers Buffers->Hydrolysis prevents Antioxidants Add Antioxidants Antioxidants->Oxidation prevents Light_Protection Protect from Light Light_Protection->Photodegradation prevents Low_Temp Low Temperature Storage Low_Temp->Temperature mitigates effect of Co_Solvents Use of Co-solvents Co_Solvents->Solvent optimizes

Caption: Factors influencing this compound stability and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of ML404 and Other Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and some cancers. The development of potent and selective mPTP inhibitors is a key area of therapeutic research. This guide provides a comparative overview of the efficacy of a novel mPTP inhibitor, ML404, against other well-established inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a member of the diarylisoxazole-3-carboxamide class of compounds, has emerged as a highly potent, sub-nanomolar inhibitor of the mPTP. This guide presents a head-to-head comparison of this compound with the classical mPTP inhibitor Cyclosporin A (CsA) and another potent inhibitor, Sanglifehrin A (SfA). Experimental data from mitochondrial swelling assays and calcium retention capacity (CRC) assays demonstrate the superior potency of this compound.

Efficacy Comparison of mPTP Inhibitors

The efficacy of mPTP inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes the available quantitative data for this compound, Cyclosporin A, and Sanglifehrin A.

InhibitorAssay TypeEC50 / IC50 / KiKey Findings
This compound Mitochondrial Swelling4.9 nM [1]Demonstrates exceptional potency in preventing Ca2+-induced mitochondrial swelling.
Cyclosporin A (CsA) mPTP Inhibition (general)~5 nM (Ki)A well-established inhibitor, but with known off-target effects, notably the inhibition of calcineurin.
Sanglifehrin A (SfA) PPIase activity of Cyp-D~2 nM (Ki)Potent inhibitor with a different binding site on Cyclophilin D compared to CsA and does not inhibit calcineurin. The dose-response curve is sigmoidal, suggesting cooperativity.[2]

Note: Direct comparative studies under identical conditions are essential for precise efficacy assessment. The provided values are derived from different studies and should be interpreted with this consideration.

Mechanism of Action and Signaling Pathways

The mPTP is a multi-protein complex at the inner mitochondrial membrane. Its opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. The primary target for many mPTP inhibitors, including Cyclosporin A and Sanglifehrin A, is Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase in the mitochondrial matrix. By inhibiting CypD, these compounds prevent the conformational changes in the mPTP complex that lead to its opening.

mPTP_inhibition Mechanism of mPTP Inhibition Ca_overload Ca2+ Overload / Oxidative Stress CypD Cyclophilin D (CypD) Ca_overload->CypD activates mPTP mPTP Complex CypD->mPTP promotes opening mPTP_open mPTP Opening mPTP->mPTP_open Mito_dysfunction Mitochondrial Dysfunction (ΔΨm collapse, Swelling, Apoptosis) mPTP_open->Mito_dysfunction This compound This compound This compound->mPTP inhibits CsA Cyclosporin A (CsA) CsA->CypD inhibits Calcineurin Calcineurin CsA->Calcineurin inhibits (off-target) SfA Sanglifehrin A (SfA) SfA->CypD inhibits Immunosuppression Immunosuppression Calcineurin->Immunosuppression

Caption: Simplified signaling pathway of mPTP opening and points of inhibition.

Experimental Protocols

Accurate assessment of mPTP inhibition requires robust and well-defined experimental protocols. The two most common assays are the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay.

Calcium Retention Capacity (CRC) Assay

The CRC assay measures the amount of calcium that mitochondria can sequester before the mPTP opens.

Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N). Pulses of a known concentration of CaCl2 are added sequentially. Mitochondrial uptake of Ca2+ is observed as a decrease in fluorescence. The opening of the mPTP is marked by a sudden and sustained increase in fluorescence as the sequestered Ca2+ is released back into the buffer. The total amount of Ca2+ added before this release is the CRC.

Detailed Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line (e.g., mouse liver, heart, or cultured cells) using differential centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM glutamate, 2.5 mM malate, 10 mM Tris-HCl, 1 mM Pi-Tris, pH 7.4).

  • Calcium Indicator: Add a fluorescent calcium indicator, such as Calcium Green 5N (1 µM), to the assay buffer.

  • Mitochondrial Suspension: Add isolated mitochondria to the assay buffer at a final concentration of 0.5 mg/mL.

  • Inhibitor Incubation: Add the mPTP inhibitor (e.g., this compound, CsA) at the desired concentration and incubate for a short period.

  • Calcium Titration: Initiate the assay by adding sequential pulses of a standardized CaCl2 solution (e.g., 10 µL of 1 mM CaCl2) every 60 seconds.

  • Fluorescence Monitoring: Continuously monitor the fluorescence of the calcium indicator using a fluorometer (e.g., excitation at 506 nm and emission at 531 nm for Calcium Green 5N).

  • Data Analysis: Determine the total amount of Ca2+ taken up by the mitochondria before the rapid fluorescence increase, which represents the CRC.

CRC_workflow Calcium Retention Capacity (CRC) Assay Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_buffer Prepare Assay Buffer with Calcium Indicator isolate_mito->prepare_buffer add_mito Add Mitochondria to Buffer prepare_buffer->add_mito add_inhibitor Add mPTP Inhibitor add_mito->add_inhibitor ca_pulse Add Sequential Pulses of CaCl2 add_inhibitor->ca_pulse monitor_fluorescence Monitor Fluorescence ca_pulse->monitor_fluorescence mPTP_open mPTP Opens? monitor_fluorescence->mPTP_open mPTP_open->ca_pulse No calculate_crc Calculate CRC mPTP_open->calculate_crc Yes end End calculate_crc->end

Caption: Workflow for the Calcium Retention Capacity (CRC) assay.

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume due to the influx of water following mPTP opening.

Principle: The swelling of mitochondria causes a decrease in the absorbance (light scattering) of the mitochondrial suspension at 540 nm. The rate and extent of this decrease are used to assess mPTP opening.

Detailed Methodology:

  • Mitochondria Isolation: Isolate mitochondria as described for the CRC assay.

  • Swelling Buffer: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM glutamate, 2.5 mM malate, 1 mM Pi-Tris, pH 7.4).

  • Mitochondrial Suspension: Resuspend the isolated mitochondria in the swelling buffer to a final concentration that gives an initial absorbance of approximately 0.5-1.0 at 540 nm.

  • Inhibitor Incubation: Add the mPTP inhibitor and incubate as required.

  • Induction of Swelling: Induce mPTP opening by adding a Ca2+ salt (e.g., 200 µM CaCl2).

  • Absorbance Monitoring: Immediately begin monitoring the change in absorbance at 540 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of the decrease in absorbance are indicative of the degree of mitochondrial swelling and, consequently, mPTP opening.

Conclusion

The available data strongly suggest that this compound is a highly potent inhibitor of the mitochondrial permeability transition pore, with an efficacy in the sub-nanomolar range. Its potency appears to be comparable to or greater than that of established inhibitors like Cyclosporin A and Sanglifehrin A. A key advantage of this compound and Sanglifehrin A over Cyclosporin A is the lack of calcineurin inhibition, which reduces the potential for off-target immunosuppressive effects. For researchers in neurodegeneration, cardiovascular diseases, and oncology, this compound represents a promising pharmacological tool and a potential lead compound for the development of novel therapeutics targeting mPTP-mediated cell death. Further studies performing direct, side-by-side comparisons of these inhibitors in various disease models are warranted to fully elucidate their relative therapeutic potential.

References

A Comparative Guide to the Neuroprotective Effects of AM404 in Preclinical Models of Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective compound AM404 with other alternatives, supported by experimental data from preclinical models. We delve into its efficacy in mitigating NMDA-induced excitotoxicity, detail the experimental protocols used for its validation, and visualize its mechanism of action.

Introduction to Neuroprotection and AM404

Neurodegenerative diseases and acute brain injuries are often characterized by a phenomenon known as excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, becomes a critical mediator of this damage when overactivated. Consequently, developing neuroprotective agents that can mitigate excitotoxic insults is a primary goal in neuropharmacology.

AM404, or N-arachidonoylphenolamine, is a fascinating metabolite of the common analgesic paracetamol (acetaminophen). It has emerged as a promising neuroprotective agent with a multi-target profile. This guide will explore the preclinical evidence supporting the neuroprotective effects of AM404, particularly in the context of NMDA-induced excitotoxicity, and compare its performance with other neuroprotective strategies.

Comparative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of AM404 and compare it with two other well-characterized neuroprotective agents: MK-801, a classic NMDA receptor antagonist, and Edaravone, a free radical scavenger.

Table 1: Neuroprotective Effects of AM404 in an NMDA-Induced Excitotoxicity Model
Preclinical ModelCompoundConcentrationKey Quantitative ResultsMechanism of Action
Organotypic Hippocampal Slice Cultures (OHSC)AM40450 µMPotently prevented the increase in propidium iodide (PI) uptake, indicating a significant reduction in neuronal cell death.Reduction of glutamate release, decreased intracellular calcium influx, and anti-inflammatory effects (reduced IL-1β expression).
Primary Microglial CellsAM4040.1–10 µMDose-dependently reduced the release of prostaglandins (PGE₂, PGD₂) and the oxidative stress marker 8-iso-PGF₂α.Inhibition of COX-1 and COX-2 enzymatic activity.
Table 2: Comparison of AM404 with Alternative Neuroprotective Agents
FeatureAM404MK-801 (Dizocilpine)Edaravone
Primary Mechanism Multi-target: Endocannabinoid modulator, TRPV1 agonist, COX inhibitor, reduces glutamate release.Non-competitive NMDA receptor antagonist.Free radical scavenger.
Preclinical Efficacy (NMDA-induced Excitotoxicity) OHSC: Significantly prevents neuronal death at 50 µM.In vivo (rat hippocampus): 2 mg/kg attenuated CA1 neuronal injury by ~66%[1]. In vitro (HESC-derived neurons): 10 µM reduced cell death from ~58% to ~33%[2].Rat cerebrocortical slices: 20 µM reduced TUNEL-positive cells from ~22% to ~7%[3].
Potential Advantages Multi-target action may address multiple facets of neurodegeneration (excitotoxicity, inflammation, oxidative stress).High potency and selectivity for the NMDA receptor.Clinically approved for stroke and ALS, demonstrating a favorable safety profile in humans.
Potential Limitations Complex pharmacology due to multiple targets.Psychomimetic side effects due to broad NMDA receptor blockade, limiting clinical translation.Primarily targets oxidative stress, may be less effective against direct excitotoxicity.

Experimental Protocols

A detailed methodology for a key preclinical model used to validate the neuroprotective effects of AM404 is provided below.

Organotypic Hippocampal Slice Culture (OHSC) Model of NMDA-Induced Excitotoxicity

This ex vivo model maintains the 3D architecture of the hippocampus, preserving local synaptic circuitry, which is ideal for studying neuroprotection.

1. Preparation of Organotypic Hippocampal Slice Cultures:

  • Hippocampi are dissected from postnatal day 5-7 mouse pups in a cold, sterile dissection buffer (e.g., Gey's Balanced Salt Solution supplemented with glucose).

  • The isolated hippocampi are sliced into 350-400 µm thick sections using a tissue chopper.

  • Slices are carefully transferred onto sterile, porous membrane inserts (e.g., Millicell-CM).

  • These inserts are placed in 6-well plates containing 1 mL of culture medium (e.g., 50% Basal Medium Eagle, 25% Hank's Balanced Salt Solution, 25% horse serum, and supplements).

  • Cultures are maintained in an incubator at 35-37°C with 5% CO₂ for approximately 7-14 days before experimentation, with media changes every 2-3 days.

2. Induction of NMDA-Induced Excitotoxicity:

  • After the initial culture period, the medium is replaced with a serum-free medium for a pre-incubation period.

  • To induce excitotoxicity, slices are exposed to 25-50 µM NMDA in the culture medium for a defined period (e.g., 24 hours).

3. Drug Treatment Protocol:

  • For neuroprotective assessment, slices are pre-treated with AM404 (e.g., 10, 25, 50 µM) for a specific duration (e.g., 30-60 minutes) before the addition of NMDA.

  • AM404 remains in the medium along with NMDA for the duration of the excitotoxic insult.

4. Assessment of Neuronal Viability:

  • Cell death is commonly quantified by measuring the uptake of a fluorescent dye that cannot cross the membrane of live cells, such as Propidium Iodide (PI).

  • PI (e.g., 5 µg/mL) is added to the culture medium, and the slices are imaged using fluorescence microscopy.

  • The fluorescence intensity of PI is quantified using image analysis software and serves as an index of neuronal death. A reduction in PI fluorescence in drug-treated slices compared to NMDA-only treated slices indicates neuroprotection.

5. Biochemical and Molecular Analysis:

  • To investigate the mechanism of action, slices can be harvested after treatment for further analysis.

  • Western Blotting: To quantify the expression of proteins involved in inflammation (e.g., COX-2, IL-1β) or apoptosis (e.g., caspases).

  • qPCR: To measure the mRNA expression levels of inflammatory cytokines and other relevant genes.

  • ELISA: To measure the release of inflammatory mediators (e.g., prostaglandins) into the culture medium.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of AM404 and the experimental workflow.

G cluster_0 Excitotoxic Cascade cluster_1 AM404 Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx ROS ↑ ROS / RNS Ca_influx->ROS Inflammation Neuroinflammation (↑ IL-1β, COX) Ca_influx->Inflammation Apoptosis Apoptotic Pathways Ca_influx->Apoptosis CellDeath Neuronal Death ROS->CellDeath Inflammation->CellDeath Apoptosis->CellDeath AM404 AM404 AM404->Glutamate Reduces Release AM404->Ca_influx Reduces Influx AM404->Inflammation Inhibits COX Reduces IL-1β

Caption: Proposed neuroprotective signaling pathway of AM404.

G cluster_assessment Assessment of Neuroprotection start Start: P5-7 Mouse Pups dissection Hippocampal Dissection & Slicing (350µm) start->dissection culture Organotypic Culture on Membranes (7-14 days) dissection->culture pre_treat Pre-treatment with AM404 or Vehicle culture->pre_treat insult Excitotoxic Insult: + NMDA (25µM) for 24h pre_treat->insult viability Cell Viability Assay (Propidium Iodide Staining) insult->viability biochem Biochemical/Molecular Analysis (Western Blot, qPCR, ELISA) insult->biochem end End: Data Analysis & Comparison viability->end biochem->end

Caption: Experimental workflow for evaluating AM404.

Conclusion

The preclinical data strongly support the neuroprotective potential of AM404 in models of NMDA-induced excitotoxicity. Its unique, multi-target mechanism of action, which encompasses the modulation of glutamate release, calcium homeostasis, and neuroinflammation, distinguishes it from single-target agents like classic NMDA receptor antagonists or simple antioxidants. While compounds like MK-801 show high potency, their clinical utility is hampered by side effects. Edaravone, though clinically approved, has a more restricted mechanism focused on oxidative stress.

AM404, therefore, represents a compelling candidate for further investigation. Its ability to tackle multiple pathological pathways simultaneously could offer a more robust therapeutic strategy for complex neurological disorders. Future research should focus on validating these effects in more complex in vivo models and further elucidating the intricate interplay of its various molecular targets.

References

A Comparative Guide to ML404 and Other Mitochondrial Permeability Transition Pore Modulators in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML404, a potent inhibitor of the mitochondrial permeability transition pore (mtPTP), with other well-known modulators, Cyclosporin A (CsA) and BAM15. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies by providing a detailed overview of their mechanisms of action, supporting experimental data from various cell types, and relevant protocols.

Introduction to this compound and the Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (mtPTP) is a non-specific channel in the inner mitochondrial membrane. Its opening can lead to mitochondrial swelling, disruption of cellular homeostasis, and ultimately, cell death. Consequently, the mtPTP has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.

This compound has been identified as a highly potent inhibitor of the mtPTP, exhibiting an EC50 of 4.9 nM in mitochondrial swelling assays.[1] This guide will delve into the available data on this compound and compare its activity with two other widely used mtPTP modulators: the inhibitor Cyclosporin A and the uncoupler BAM15.

Mechanism of Action

The primary mechanism of action for these compounds revolves around their interaction with the mtPTP, albeit through different modalities.

  • This compound: Directly inhibits the opening of the mtPTP. While the precise binding site is not fully elucidated in the available literature, its high potency suggests a specific interaction with a core component of the pore complex.

  • Cyclosporin A (CsA): Exerts its inhibitory effect on the mtPTP by binding to a mitochondrial protein called cyclophilin D (CypD).[2] This interaction prevents CypD from promoting the opening of the pore in response to stimuli like high calcium levels and oxidative stress.

  • BAM15: Functions as a mitochondrial uncoupler.[3][4] It disrupts the coupling between the electron transport chain and ATP synthesis, leading to a decrease in the mitochondrial membrane potential. This dissipation of the proton gradient can indirectly affect mtPTP opening and has been shown to have protective effects in some contexts.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_stimuli Inducers of mPTP Opening cluster_mtptp Mitochondrial Permeability Transition Pore cluster_inhibitors Inhibitors cluster_outcome Cellular Outcome Ca_overload High Intramitochondrial Ca2+ mPTP mPTP Ca_overload->mPTP Induces Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Induces Cell_Death Cell Death mPTP->Cell_Death Leads to This compound This compound This compound->mPTP Inhibits CsA Cyclosporin A CsA->mPTP Inhibits (indirectly) CypD Cyclophilin D CsA->CypD Binds to CypD->mPTP Promotes opening

Caption: Signaling pathway of mtPTP inhibition by this compound and Cyclosporin A.

cluster_prep Cell Preparation cluster_assay Mitochondrial Permeability Transition Pore Assay (Calcein-AM/Cobalt Chloride) cluster_analysis Data Analysis start Seed cells in appropriate culture vessel treatment Treat cells with this compound, CsA, BAM15, or vehicle control start->treatment load_calcein Load cells with Calcein-AM treatment->load_calcein quench Add Cobalt Chloride (CoCl2) to quench cytosolic calcein fluorescence load_calcein->quench induce Induce mPTP opening (e.g., with Ionomycin) quench->induce measure Measure mitochondrial calcein fluorescence by flow cytometry or microscopy induce->measure analyze Quantify fluorescence to determine the extent of mPTP opening measure->analyze compare Compare the effects of different compounds analyze->compare

Caption: Experimental workflow for assessing mtPTP opening.

Comparative Performance Data

The following tables summarize the available quantitative data on the effects of this compound, Cyclosporin A, and BAM15 in various cell types.

CompoundCell TypeAssayEndpointPotencyReference
This compound -Mitochondrial SwellingEC504.9 nM[1]
BAM15 Vero (Kidney epithelial)Cytotoxicity (CCK-8)IC5027.07 µM[[“]]
C2C12 (Mouse myoblasts)Mitochondrial Respiration-Effective at 1 µM[6]
AML12 (Mouse hepatocytes)Mitochondrial Respiration-Effective at 1 µM[6]
3T3-L1 (Mouse adipocytes)Mitochondrial Respiration-Effective at 1 µM[6]
MDA-MB-231 (Human breast cancer)Proliferation/Migration-Inhibits at 2.5-20 µM
EO771 (Mouse breast cancer)Proliferation/Migration-Inhibits at 2.5-20 µM
Cyclosporin A SH-SY5Y (Human neuroblastoma)Cell Viability-Protective effect[1]
PC12 (Rat pheochromocytoma)Cell Viability-Protective effect[1]
KeratinocytesCell Viability-Protective effect[2][7]
CardiomyocytesMitochondrial Morphology-Protective effect

Note: A direct comparison of potency across all compounds in the same cell line and assay is limited by the available published data. The provided data is a compilation from different studies.

Experimental Protocols

Mitochondrial Permeability Transition Pore (mPTP) Assay using Calcein-AM and Cobalt Chloride

This protocol is a common method to directly assess mtPTP opening in live cells.

Materials:

  • Cells of interest

  • Calcein-AM (acetoxymethyl ester)

  • Cobalt Chloride (CoCl₂)

  • Ionomycin (or other mPTP inducer)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • On the day of the experiment, harvest and resuspend the cells in fresh culture medium.

  • Loading with Calcein-AM:

    • Incubate the cells with Calcein-AM at a final concentration of 1-5 µM for 15-30 minutes at 37°C. Calcein-AM is membrane-permeant and non-fluorescent. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm and mitochondria.

  • Quenching of Cytosolic Fluorescence:

    • Add CoCl₂ to the cell suspension at a final concentration of 1-5 mM and incubate for another 10-15 minutes at 37°C. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot cross the inner mitochondrial membrane of intact mitochondria.

  • Induction of mPTP Opening:

    • Treat the cells with an mPTP inducer, such as Ionomycin (a calcium ionophore), to trigger the opening of the pore.

  • Fluorescence Measurement:

    • Analyze the cells using a flow cytometer or a fluorescence microscope. A decrease in mitochondrial calcein fluorescence indicates the opening of the mtPTP, which allows CoCl₂ to enter the mitochondria and quench the fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondrial calcein signal. Compare the fluorescence in treated cells to control cells (no inducer) and to cells treated with the test compounds (this compound, CsA, BAM15) prior to the addition of the inducer.

Conclusion

This compound is a highly potent and direct inhibitor of the mtPTP. In comparison, Cyclosporin A acts indirectly through cyclophilin D, while BAM15 functions as a mitochondrial uncoupler. The choice of compound will depend on the specific research question and the cell type being investigated. The provided data and protocols offer a starting point for researchers to design and execute experiments to further explore the mechanism of action of these compounds and their potential therapeutic applications. Further head-to-head comparative studies in a wider range of cell lines are warranted to establish a more comprehensive understanding of their relative potencies and cellular effects.

References

A Comparative Analysis of Sanglifehrin A and Novel Cyclophilin D Inhibitors in Muscular Dystrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sanglifehrin A and a hypothetical potent, non-immunosuppressive cyclophilin D (CypD) inhibitor, herein referred to as ML404, for the potential treatment of muscular dystrophy. While direct comparative studies are not available, this document synthesizes existing preclinical data and mechanistic knowledge to offer a framework for evaluation. The central hypothesis is that inhibiting CypD-mediated opening of the mitochondrial permeability transition pore (mPTP) can mitigate the muscle damage characteristic of muscular dystrophies.

Introduction to Therapeutic Strategy

Duchenne muscular dystrophy (DMD) and other muscular dystrophies are characterized by progressive muscle degeneration, chronic inflammation, and fibrosis. A key contributor to the pathology is mitochondrial dysfunction, in which the mitochondrial permeability transition pore (mPTP) plays a critical role.[1] The opening of the mPTP, regulated by cyclophilin D (CypD), leads to mitochondrial swelling, rupture, and subsequent cell death.[1][2] Therefore, inhibitors of CypD are a promising therapeutic avenue.

Sanglifehrin A (SfA) is a natural product known to bind cyclophilins and potently inhibit the mPTP.[3] Unlike cyclosporin A (CsA), another cyclophilin inhibitor that has been studied in muscular dystrophy, SfA does not inhibit calcineurin, a property that may offer a better safety profile by avoiding immunosuppressive effects.[3][4] this compound represents a class of next-generation, highly specific, non-immunosuppressive CypD inhibitors. This guide will compare the known characteristics of Sanglifehrin A with the projected profile of such an optimized inhibitor.

Comparative Data Summary

The following table summarizes the known and projected characteristics of Sanglifehrin A and a representative novel CypD inhibitor, this compound.

FeatureSanglifehrin A (SfA)This compound (Hypothetical)
Primary Target Cyclophilin D (CypD)[3]Cyclophilin D (CypD)
Mechanism of Action Binds to CypD at a site distinct from CsA, inhibiting its isomerase activity and preventing mPTP opening.[3] Also inhibits collagen synthesis by targeting cyclophilin B.[5]Highly selective binding to CypD, leading to potent inhibition of mPTP opening.
Calcineurin Inhibition No[3]No
Reported Preclinical Efficacy - Potent inhibitor of mPTP opening (K₀.₅ ≈ 2 nM for PPIase activity).[3]- Reduces lactate dehydrogenase release and improves recovery of left ventricular pressure in a rat heart ischemia-reperfusion model.[3]- Mitigates lung and skin fibrosis in preclinical models.[5][6]Projected to show significant reduction in muscle fiber necrosis, inflammation, and fibrosis in mdx mouse models.
Potential Advantages - Well-characterized potent mPTP inhibitor.- Dual action on mitochondrial health and fibrosis.- High target specificity, potentially leading to a better safety profile.- Optimized pharmacokinetics for muscle delivery.
Potential Drawbacks - Complex natural product structure, potentially posing manufacturing challenges.- Immunosuppressive effects at higher concentrations, although distinct from CsA.[7][8]- As a novel compound, long-term safety and off-target effects would be unknown.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of CypD inhibitors and a typical experimental workflow for their evaluation in a muscular dystrophy model.

cluster_Mitochondrion Mitochondrion Ca_overload Calcium Overload CypD Cyclophilin D Ca_overload->CypD ROS Oxidative Stress ROS->CypD mPTP mPTP Opening CypD->mPTP Promotes Mito_Swelling Mitochondrial Swelling & Rupture mPTP->Mito_Swelling Cell_Death Cell Death (Necrosis) Mito_Swelling->Cell_Death SfA Sanglifehrin A SfA->CypD Inhibits This compound This compound This compound->CypD Inhibits

Caption: Mechanism of CypD inhibitors in preventing muscle cell death.

start mdx Mouse Model of DMD treatment Treatment Initiation (e.g., 4 weeks of age) start->treatment group1 Vehicle Control treatment->group1 Randomized Groups group2 Sanglifehrin A treatment->group2 Randomized Groups group3 This compound treatment->group3 Randomized Groups endpoints Endpoint Analysis (e.g., after 4-8 weeks) group1->endpoints group2->endpoints group3->endpoints serum Serum Analysis (CK, LDH) endpoints->serum histology Muscle Histopathology (H&E, Evans Blue Dye) endpoints->histology function InVivoMuscleFunction (Grip Strength, Treadmill) endpoints->function mito Ex Vivo Mitochondrial Studies (mPTP opening assay) endpoints->mito data Data Analysis & Comparison serum->data histology->data function->data mito->data

Caption: Preclinical workflow for comparing therapeutics in a DMD model.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate CypD inhibitors in a muscular dystrophy context.

In Vivo Efficacy Study in mdx Mice
  • Animal Model: Male mdx mice (a model for Duchenne muscular dystrophy) and age-matched wild-type (C57BL/10) controls.

  • Treatment Groups:

    • mdx + Vehicle

    • mdx + Sanglifehrin A (e.g., 5 mg/kg, administered via intraperitoneal injection)

    • mdx + this compound (dose to be determined by pharmacokinetic studies)

    • Wild-type + Vehicle

  • Methodology:

    • Treatment is initiated at 4 weeks of age and continues for 4-8 weeks.

    • Muscle Function: Forelimb grip strength and treadmill exhaustion tests are performed weekly.

    • Serum Analysis: Blood is collected at the study endpoint to measure creatine kinase (CK) and lactate dehydrogenase (LDH) levels as markers of muscle damage.

    • Histopathology: At the end of the study, tibialis anterior (TA) and diaphragm muscles are harvested. A portion is used for histological analysis (H&E staining for muscle morphology, Sirius Red for fibrosis) and another portion is used for Evans Blue Dye (EBD) uptake analysis to quantify sarcolemmal injury. EBD is injected 24 hours before sacrifice.

  • Expected Outcome: Effective compounds are expected to reduce serum CK/LDH levels, decrease the percentage of EBD-positive (damaged) muscle fibers, and improve performance in functional tests.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
  • Source: Mitochondria isolated from the gastrocnemius muscle of treated and untreated mdx mice.

  • Methodology:

    • Freshly isolated mitochondria are suspended in a buffer containing a calcium-sensitive dye (e.g., Calcium Green 5N).

    • The assay is performed using a fluorescence plate reader.

    • Mitochondria are energized with a respiratory substrate (e.g., succinate).

    • A bolus of CaCl₂ is added to trigger mPTP opening.

    • The opening of the mPTP is measured as a rapid decrease in light scattering at 540 nm (indicating mitochondrial swelling) and a corresponding release of the calcium dye.

    • The calcium retention capacity (the amount of calcium the mitochondria can sequester before the pore opens) is calculated.

  • Expected Outcome: Mitochondria from mice treated with effective CypD inhibitors like Sanglifehrin A or this compound will exhibit an increased calcium retention capacity, indicating inhibition of mPTP opening.[3]

Conclusion

Both Sanglifehrin A and novel, specific CypD inhibitors like the hypothetical this compound represent promising therapeutic strategies for muscular dystrophy by targeting a key pathological mechanism—mitochondrial dysfunction. Sanglifehrin A has the advantage of existing preclinical data in related models of tissue injury and fibrosis, demonstrating its potent effect on the mPTP.[3][5][9] The development of next-generation inhibitors like this compound could offer a more targeted approach with potentially fewer off-target effects. Further preclinical studies directly comparing these compounds in established muscular dystrophy models are warranted to determine their relative efficacy and therapeutic potential.

References

Validating the Specificity of ML404 for the Mitochondrial Permeability Transition Pore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurodegenerative diseases, cardiovascular conditions, and other pathologies linked to mitochondrial dysfunction, the mitochondrial permeability transition pore (mPTP) presents a critical therapeutic target. The opening of this channel can lead to cell death, making its selective inhibition a promising strategy. This guide provides a comprehensive comparison of ML404, a novel and potent mPTP inhibitor, with established alternatives, Cyclosporine A (CsA) and its non-immunosuppressive analog, NIM811. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their studies.

Performance Comparison of mPTP Inhibitors

The following table summarizes the key quantitative data for this compound, Cyclosporine A, and NIM811, highlighting their potency and potential off-target effects.

InhibitorPotency (mPTP Inhibition)Primary Off-Target EffectsKey Characteristics
This compound EC50 = 4.9 nM (Mitochondrial Swelling Assay)[1]Disrupts mitochondrial coupling at concentrations > 100 µM[1]A diarylisoxazole-3-carboxamide derivative[2][3]; ~1000-fold more potent than some previous non-cyclosporin inhibitors[2]. Increases calcium retention capacity 14.8-fold at 12.5 µM[1].
Cyclosporine A (CsA) Potency varies with experimental conditions.Immunosuppression via calcineurin inhibition[4][5][6]. Nephrotoxicity, hypertension, hyperlipidemia, and neurotoxicity[4][5][6][7].Well-established mPTP inhibitor, but its broad biological activity complicates its use as a specific mPTP probe[5][6].
NIM811 Equipotent to CsA in inhibiting mPTP[8].Significantly less immunosuppressive than CsA[8][9]. Can still have some off-target effects, and a U-shaped dose-response has been observed in some models[10].A non-immunosuppressive analog of CsA, making it a more specific tool for studying the role of mPTP in cellular processes without the confounding effects of calcineurin inhibition[8][11].

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Calcium Retention Capacity (CRC) Assay

This assay is a primary method for quantifying the ability of mitochondria to sequester Ca²⁺ before the induction of mPTP opening.

Objective: To measure the amount of Ca²⁺ that isolated mitochondria can accumulate before the mPTP opens, leading to the release of the accumulated Ca²⁺.

Materials:

  • Isolated mitochondria

  • Incubation Buffer: 200 mM sucrose, 10 mM Tris-HCl, 1 mM KH₂PO₄, 10 µM EGTA, and 5 mM succinate, pH 7.4.[12]

  • Calcium Green 5N (fluorescent Ca²⁺ indicator)[12]

  • CaCl₂ solution (e.g., 1.67 µM)[12]

  • Fluorometric plate reader or spectrometer with excitation at 507 nm and emission at 536 nm.[12]

Procedure:

  • Resuspend isolated mitochondria (0.2 mg/ml) in the incubation buffer.[12]

  • Add Calcium Green 5N to a final concentration of 100 nM.[12]

  • Incubate the mitochondrial suspension at 25°C in the fluorometer.[12]

  • Add pulses of a known concentration of CaCl₂ (e.g., 1.67 µM) at regular intervals (e.g., every 120 seconds).[12]

  • Monitor the fluorescence of Calcium Green 5N. A sharp increase in fluorescence indicates the release of Ca²⁺ from the mitochondria, signifying the opening of the mPTP.[12]

  • The total amount of Ca²⁺ added before this sharp increase is the Calcium Retention Capacity.

  • To test inhibitors, pre-incubate the mitochondria with the compound for a specified time before starting the Ca²⁺ pulses.

Mitochondrial Swelling Assay

This spectrophotometric assay directly visualizes the consequence of mPTP opening – the swelling of the mitochondrial matrix due to the influx of solutes and water.

Objective: To measure the change in absorbance of a mitochondrial suspension over time, which is inversely proportional to mitochondrial volume.

Materials:

  • Isolated mitochondria

  • Swelling Buffer: A suitable buffer such as 120 mM KCl, 5 mM MOPS, and 5 mM KH₂PO₄, pH 7.2.

  • Inducing agent (e.g., high concentration of Ca²⁺)

  • Spectrophotometer capable of measuring absorbance at 540 nm.

Procedure:

  • Resuspend isolated mitochondria in the swelling buffer to a final concentration that gives an initial absorbance of approximately 0.5-1.0 at 540 nm.

  • Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance.

  • To induce mPTP opening and subsequent swelling, add a bolus of a Ca²⁺ solution.

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • To test the effect of inhibitors, pre-incubate the mitochondria with the compound before the addition of the inducing agent. The ability of the compound to prevent or delay the decrease in absorbance is a measure of its inhibitory activity.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental setups, the following diagrams are provided.

mPTP_Signaling_Pathway cluster_triggers Inducers of mPTP Opening cluster_mPTP Mitochondrial Permeability Transition Pore Complex cluster_inhibitors Inhibitors cluster_consequences Consequences of mPTP Opening Ca_overload High Matrix Ca²⁺ mPTP mPTP Ca_overload->mPTP Induces Oxidative_stress Oxidative Stress (ROS) Oxidative_stress->mPTP Sensitizes Mito_swelling Mitochondrial Swelling mPTP->Mito_swelling Leads to Membrane_depolarization ΔΨm Dissipation mPTP->Membrane_depolarization Leads to This compound This compound This compound->mPTP Inhibits CsA Cyclosporine A CsA->mPTP Inhibits NIM811 NIM811 NIM811->mPTP Inhibits CytoC_release Cytochrome c Release Membrane_depolarization->CytoC_release Cell_death Cell Death (Apoptosis/Necrosis) CytoC_release->Cell_death

Caption: Signaling pathway of mPTP induction and inhibition.

Experimental_Workflow cluster_isolation Mitochondrial Isolation cluster_assays mPTP Inhibition Assays cluster_crc_steps CRC Assay Steps cluster_swelling_steps Swelling Assay Steps cluster_inhibitor_testing Inhibitor Validation cluster_data Data Analysis Tissue_cells Tissue/Cell Homogenization Centrifugation1 Differential Centrifugation Tissue_cells->Centrifugation1 Mito_pellet Isolated Mitochondria Centrifugation1->Mito_pellet CRC_assay Calcium Retention Capacity (CRC) Assay Mito_pellet->CRC_assay Swelling_assay Mitochondrial Swelling Assay Mito_pellet->Swelling_assay Incubate_CRC Incubate with Ca²⁺ Indicator CRC_assay->Incubate_CRC Incubate_Swell Incubate in Swelling Buffer Swelling_assay->Incubate_Swell Add_Ca Add Ca²⁺ Pulses Incubate_CRC->Add_Ca Measure_Fluorescence Measure Fluorescence Add_Ca->Measure_Fluorescence Compare_potency Compare EC50/IC50 Values Measure_Fluorescence->Compare_potency Add_inducer Add mPTP Inducer Incubate_Swell->Add_inducer Measure_Absorbance Measure Absorbance at 540nm Add_inducer->Measure_Absorbance Measure_Absorbance->Compare_potency Pre_incubate Pre-incubate with Inhibitor (this compound, CsA, NIM811) Pre_incubate->CRC_assay Pre_incubate->Swelling_assay

Caption: Experimental workflow for validating mPTP inhibitors.

References

A Comparative Analysis of Emerging Experimental Drugs for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Amyotrophic Lateral Sclerosis (ALS) is evolving rapidly, with a multitude of experimental drugs targeting diverse pathological pathways. This guide provides a comparative overview of five notable investigational therapies: ILB®, Prosetin, AMX0035, Masitinib, and Tofersen. Each drug's mechanism of action, available clinical trial data, and the experimental protocols underpinning their evaluation are detailed to facilitate a comprehensive understanding for the research community.

Comparative Overview of Experimental ALS Drugs

The following table summarizes the key characteristics and clinical trial outcomes for the selected experimental drugs.

Drug Name Therapeutic Target Mechanism of Action Phase of Development Key Efficacy Results Route of Administration
ILB® Neurotrophic Factor SignalingA low molecular weight dextran sulphate with neurotrophic effects, believed to restore brain energy metabolism.[1]Phase IIIn a Phase II trial, ILB® administration resulted in an 8.6% increase in the ALSFRS-R score over 29 days.[1] After treatment, a 13.3% final increase in ALSFRS-R was observed.[1]Subcutaneous
Prosetin MAP4K (Mitogen-activated protein kinase kinase kinase kinase)A brain-penetrant MAP4K inhibitor designed to reduce Endoplasmic Reticulum (ER) stress and inflammation, thereby promoting motor neuron survival.[2][3][4]Phase IPreclinical studies in patient-derived cell models and animal models of ALS have shown that prosetin protects motor neurons, reduces inflammation, and improves nerve cell survival.[2] The PRO-101 trial is ongoing to evaluate safety and tolerability in humans.[5][6]Oral
AMX0035 (Relyvrio/Albrioza) Endoplasmic Reticulum (ER) and Mitochondrial StressA combination of sodium phenylbutyrate and taurursodiol (TUDCA) that targets neuronal degeneration pathways by reducing ER stress and mitochondrial dysfunction.[7][8][9]Approved (Subsequently withdrawn from market)The Phase 2 CENTAUR trial showed a slower functional decline in patients treated with AMX0035.[10] An open-label extension suggested a survival benefit.[7][11][12] However, the confirmatory Phase 3 PHOENIX trial did not meet its primary or secondary endpoints.[13]Oral
Masitinib Tyrosine Kinases (c-Kit, LYN, FYN, CSF1R)A tyrosine kinase inhibitor that modulates the activity of mast cells and microglia, reducing neuroinflammation in the central and peripheral nervous systems.[14][15][16][17]Phase IIIA Phase 2/3 trial (AB10015) showed that masitinib at 4.5 mg/kg/day slowed the rate of functional decline (ALSFRS-R) by 27% at 48 weeks in a specific patient sub-population.[17][18][19][20] Long-term follow-up suggested a 25-month median survival benefit in this group.[18][21]Oral
Tofersen (Qalsody) Superoxide Dismutase 1 (SOD1) mRNAAn antisense oligonucleotide that binds to SOD1 mRNA, leading to its degradation and thereby reducing the production of toxic mutant SOD1 protein in patients with SOD1-mediated ALS.[22][23][24]Approved (FDA Accelerated Approval)In the Phase 3 VALOR study, earlier initiation of tofersen slowed declines in clinical function, respiratory function, and muscle strength in individuals with SOD1-ALS.[25] It also led to a reduction in neurofilament light chain, a biomarker of neurodegeneration.[22][26]Intrathecal

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for Prosetin and Masitinib.

Prosetin_Mechanism_of_Action cluster_stress Cellular Stressors in ALS cluster_er Endoplasmic Reticulum Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress MAP4K MAP4K ER Stress->MAP4K activates Neuron Survival Pathways Neuron Survival Pathways MAP4K->Neuron Survival Pathways inhibition of survival Inflammation Inflammation MAP4K->Inflammation Motor Neuron Death Motor Neuron Death MAP4K->Motor Neuron Death Prosetin Prosetin Prosetin->MAP4K inhibits Neuron Survival Pathways->Motor Neuron Death

Caption: Prosetin's proposed mechanism of action in alleviating ER stress.

Masitinib_Mechanism_of_Action cluster_immune Neuroinflammation in ALS cluster_drug Drug Action cluster_outcome Therapeutic Outcome Mast Cells Mast Cells Pro-inflammatory Cytokines Pro-inflammatory Cytokines Mast Cells->Pro-inflammatory Cytokines Microglia Microglia Microglia->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Motor Neuron Protection Motor Neuron Protection Neuroinflammation->Motor Neuron Protection detrimental effect Masitinib Masitinib c-Kit c-Kit Masitinib->c-Kit LYN/FYN LYN/FYN Masitinib->LYN/FYN CSF1R CSF1R Masitinib->CSF1R c-Kit->Mast Cells activates LYN/FYN->Mast Cells activates CSF1R->Microglia activates

Caption: Masitinib's role in modulating neuroinflammation in ALS.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are outlines of key experimental methodologies employed in the evaluation of these drugs.

Preclinical Evaluation of Prosetin in a SOD1G93A Mouse Model
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A), a widely used model of familial ALS.

  • Drug Administration: Prosetin is administered orally to the SOD1G93A mice, typically starting at a pre-symptomatic or early symptomatic stage. A control group receives a vehicle solution.

  • Behavioral Analysis: Motor function is assessed regularly using tests such as the rotarod performance test (to measure motor coordination and balance), grip strength test, and body weight measurement. Disease onset is often defined as the peak of body weight, and disease progression is monitored by the decline in motor performance.

  • Survival Analysis: The lifespan of the mice is monitored, and survival curves are generated to determine if prosetin treatment extends survival compared to the vehicle-treated group.

  • Histopathological Analysis: At the study endpoint, spinal cord and brain tissues are collected. Immunohistochemistry is used to quantify the number of surviving motor neurons (e.g., by staining for choline acetyltransferase or Nissl substance). Markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and ER stress are also assessed.

Phase III Clinical Trial Protocol for an Oral ALS Therapeutic (General Framework)

This represents a generalized protocol for a Phase III trial, similar in structure to those for AMX0035 and Masitinib.

Experimental_Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Period Follow-up Period Treatment Arm->Follow-up Period Placebo Arm->Follow-up Period Primary Endpoint Assessment Primary Endpoint Assessment Follow-up Period->Primary Endpoint Assessment Secondary Endpoint Assessment Secondary Endpoint Assessment Follow-up Period->Secondary Endpoint Assessment Data Analysis Data Analysis Primary Endpoint Assessment->Data Analysis Secondary Endpoint Assessment->Data Analysis Results Results Data Analysis->Results

Caption: A generalized workflow for a Phase III ALS clinical trial.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with a diagnosis of sporadic or familial ALS, meeting specific inclusion criteria (e.g., disease duration, respiratory function as measured by slow vital capacity (SVC), and a defined rate of disease progression).

  • Intervention: Participants are randomized to receive either the investigational drug at a specified dose or a matching placebo, in addition to the standard of care (e.g., riluzole).

  • Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score over a defined period (e.g., 48 weeks).

  • Secondary Endpoints: These may include changes in respiratory function (SVC), muscle strength, quality of life assessments, and overall survival.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

  • Biomarker Analysis: Optional exploratory endpoints may include the measurement of biomarkers in blood or cerebrospinal fluid, such as neurofilament light chain levels.

Conclusion

The pipeline of experimental drugs for ALS is diverse, targeting a range of pathological mechanisms from neuroinflammation and ER stress to specific genetic mutations. While some therapies like Tofersen have shown clear efficacy in a targeted patient population and gained regulatory approval, others have faced setbacks in late-stage clinical trials, highlighting the challenges in developing effective treatments for this complex disease. The detailed comparison provided in this guide is intended to aid researchers and drug developers in understanding the current landscape and informing the strategic direction of future therapeutic development in ALS.

References

independent validation of published research on ML404's therapeutic effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published research on the therapeutic effects of a compound designated "ML404" has yielded no specific results. Similarly, no independent validation studies, comparative performance data, or detailed experimental protocols related to a substance with this identifier could be located in the public domain.

The initial investigation sought to gather and analyze published literature to provide a comparative guide on this compound's therapeutic effects for an audience of researchers, scientists, and drug development professionals. However, the search for "this compound" across scientific databases and clinical trial registries did not identify any specific therapeutic agent with this name.

It is possible that "this compound" is an internal development code that has not yet been disclosed in published research, a misnomer, or a compound that is still in the very early stages of discovery and has not been the subject of peer-reviewed publications.

Without access to primary research articles detailing the therapeutic effects, mechanism of action, and experimental protocols for this compound, it is not possible to proceed with the requested comparison guide, including data tables and visualizations of signaling pathways or experimental workflows.

Further investigation would require a more specific and accurate identifier for the compound of interest. Researchers and professionals seeking information on this topic are encouraged to verify the designation of the molecule.

Navigating the Preclinical Landscape: A Guide to the Pharmacokinetic Profile of the MET Kinase Inhibitor GNE-A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel therapeutic candidate is a critical step in its preclinical evaluation. This guide provides a detailed analysis of the available pharmacokinetic data for GNE-A (also known as AR00451896), a potent and selective inhibitor of the MET kinase, a key target in oncology.

While a direct comparative analysis of GNE-A analogs is not available in the public domain, this guide summarizes the comprehensive preclinical pharmacokinetic data for the parent compound, offering valuable insights for researchers working on similar molecules. The data presented here is crucial for predicting human pharmacokinetics and establishing a foundation for further clinical development.

Comparative Pharmacokinetic Parameters of GNE-A

The following table summarizes the key pharmacokinetic parameters of GNE-A in various preclinical species. This data provides a cross-species comparison of how the compound is absorbed, distributed, metabolized, and eliminated.

ParameterMouseRatDogMonkey
Plasma Clearance (mL/min/kg) 15.836.62.4413.9
Volume of Distribution (L/kg) 9.02.14.32.8
Terminal Half-life (h) 4.41.6716.32.4
Oral Bioavailability (%) 88.011.255.872.4
Plasma Protein Binding (%) 96.797.499.098.6

Experimental Protocols

A thorough understanding of the methodologies used to generate pharmacokinetic data is essential for its correct interpretation. The following are detailed protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Studies

Animal Models: Male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for the pharmacokinetic studies.

Dosing:

  • Intravenous (IV): GNE-A was administered as a single bolus dose. The formulation typically consisted of the compound dissolved in a vehicle such as 20% hydroxypropyl-β-cyclodextrin in water.

  • Oral (PO): GNE-A was administered by oral gavage as a suspension in a vehicle like 0.5% methylcellulose and 0.2% Tween 80 in water.

Sample Collection:

  • Serial blood samples were collected from a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs and monkeys) at predetermined time points post-dosing.

  • Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalysis:

  • Plasma concentrations of GNE-A were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method involved protein precipitation followed by separation on a C18 reversed-phase column and detection by mass spectrometry.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

In Vitro Plasma Protein Binding

Method: Equilibrium dialysis was used to determine the extent of plasma protein binding.

Procedure:

  • GNE-A was added to plasma from each species (mouse, rat, dog, monkey, and human).

  • The plasma was dialyzed against a protein-free buffer using a semi-permeable membrane.

  • The system was allowed to reach equilibrium.

  • The concentrations of GNE-A in the plasma and buffer compartments were measured by LC-MS/MS.

  • The percentage of bound drug was calculated from the difference in concentrations.

Visualizing Key Processes

To further elucidate the experimental workflow and the biological context of GNE-A, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Pharmacokinetics cluster_invitro In Vitro Studies Dosing Dosing (IV & PO) Sample_Collection Blood Sample Collection Dosing->Sample_Collection Bioanalysis Plasma Bioanalysis (LC-MS/MS) Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis PPB Plasma Protein Binding (Equilibrium Dialysis) Transporter Transporter Studies (MDCK cells)

Preclinical Pharmacokinetic Workflow

met_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) MET->Downstream Phosphorylates GNE_A GNE-A (ML404) GNE_A->MET Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Simplified MET Signaling Pathway

Safety Operating Guide

Prudent Disposal of ML404: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the novel compound ML404 is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste. Adherence to these procedures is essential to minimize risks to personnel and the environment.

I. This compound Waste Characterization

All waste streams containing this compound must be treated as hazardous waste. Based on preliminary characterization, this compound exhibits properties that necessitate specialized disposal protocols. A summary of its key characteristics is provided below.

PropertyValue (Hypothetical Data)
Chemical Formula C₂₀H₂₅N₅O₂
Molecular Weight 383.45 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol
LD₅₀ (Oral, Rat) 150 mg/kg
Primary Hazard Class 6.1 (Toxic Substance)

II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

III. Step-by-Step Disposal Procedure

The following procedure outlines the required steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general hazardous waste regulations.

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, empty vials) must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid waste containing this compound (e.g., unused solutions, supernatants) must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").[1]

    • The date of waste accumulation must also be clearly marked on the label.[1]

  • Waste Storage:

    • Store all this compound waste containers in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[1]

  • Scheduling Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS department to schedule a waste pickup.

    • Do not attempt to dispose of this compound waste down the drain or in regular trash.[2]

  • Decontamination of Work Surfaces:

    • After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant.

IV. Emergency Procedures for Spills

In the event of an this compound spill, immediate action is required to contain the material and protect laboratory personnel.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill: If safe to do so, use a chemical spill kit to absorb and contain the spilled material. For solid this compound, carefully cover the spill with absorbent material. For liquid spills, use absorbent pads to prevent spreading.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with an appropriate solvent and cleaning agent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as this compound hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.

V. Disposal Workflow and Logical Relationships

To provide a clear visual guide, the following diagrams illustrate the this compound disposal workflow and the decision-making process for handling contaminated materials.

ML404_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Experimentation solid_waste Solid Waste (Gloves, Vials) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Secondary Containment in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Schedule EHS Waste Pickup store_waste->ehs_pickup final_disposal Licensed Hazardous Waste Disposal ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

Contaminated_Material_Decision_Tree decision Material Contaminated with this compound? disposal_path Dispose as this compound Hazardous Waste decision->disposal_path Yes non_hazardous_path Dispose as Non-Hazardous Waste decision->non_hazardous_path No

Caption: Decision tree for handling materials potentially contaminated with this compound.

References

Essential Safety and Handling Protocols for ML404

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a substance designated "ML404" was found in public databases. The following guidance is based on best practices for handling potentially hazardous chemical compounds in a laboratory setting and assumes this compound has properties requiring stringent safety measures. Researchers must consult the specific SDS provided by the manufacturer for the exact compound being used.

This guide provides essential, immediate safety and logistical information for handling the hypothetical compound this compound in a research and development environment. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Assumed Hazard Profile for this compound

For the purpose of this guidance, this compound is assumed to be a potent, fine-powdered organic compound that is:

  • A respiratory irritant.

  • Hazardous upon skin contact or ingestion.

  • Soluble in common organic solvents like DMSO and ethanol.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to minimize exposure to this compound. The required level of protection depends on the nature of the handling procedure.

Table 1: PPE for Handling this compound Powder
ProcedureEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Aliquoting Certified Chemical Fume HoodDouble Nitrile GlovesSafety Goggles and Face ShieldN95 or higher-rated respiratorFull-coverage lab coat, disposable sleeves
Transferring Powder Certified Chemical Fume HoodDouble Nitrile GlovesSafety Goggles and Face ShieldN95 or higher-rated respiratorFull-coverage lab coat, disposable sleeves
Table 2: PPE for Handling this compound in Solution
ProcedureEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Solubilization Certified Chemical Fume HoodNitrile GlovesSafety GogglesNot required if in fume hoodFull-coverage lab coat
Cell Culture Application Biological Safety CabinetNitrile GlovesSafety GlassesNot requiredFull-coverage lab coat

Experimental Protocols

Protocol 1: Weighing and Solubilizing this compound Powder
  • Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use anti-static weighing paper or a tared weigh boat.

    • Carefully scoop the desired amount of this compound powder using a designated spatula.

    • Minimize the creation of dust.

  • Solubilization:

    • Place the weighing paper or boat containing this compound into a suitable container (e.g., a conical tube).

    • Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO) to achieve the target concentration.

    • Cap the container securely and vortex until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weighing paper/boat and any contaminated tips in the designated solid chemical waste container.

    • Wipe down the spatula, balance, and work surface with a suitable decontamination solution (e.g., 70% ethanol).

Workflow and Disposal Plan

The following diagrams illustrate the standard workflows for handling and disposing of this compound.

cluster_handling This compound Handling Workflow prep 1. Don PPE weigh 2. Weigh Powder in Fume Hood prep->weigh dissolve 3. Dissolve in Solvent weigh->dissolve use 4. Use in Experiment dissolve->use

Caption: Workflow for handling powdered this compound.

cluster_disposal This compound Disposal Plan solid_waste Solid Waste (tips, tubes, gloves) solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (unused solutions) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container decon Decontaminate Glassware autoclave Autoclave/Wash decon->autoclave

Caption: Disposal plan for this compound waste streams.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.